Technical Documentation Center

6-acetyl-7-methoxy-2H-chromen-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-acetyl-7-methoxy-2H-chromen-2-one
  • CAS: 16850-94-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Biological Applications of 6-Acetyl-7-methoxy-2H-chromen-2-one

Executive Summary The compound 6-acetyl-7-methoxy-2H-chromen-2-one (commonly referred to as 6-acetyl-7-methoxycoumarin) is a highly specialized, synthetic coumarin derivative[1]. Featuring a bicyclic benzopyrone core sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-acetyl-7-methoxy-2H-chromen-2-one (commonly referred to as 6-acetyl-7-methoxycoumarin) is a highly specialized, synthetic coumarin derivative[1]. Featuring a bicyclic benzopyrone core substituted with a methoxy group at the C-7 position and an acetyl group at the C-6 position, this molecule serves as a critical scaffold in medicinal chemistry. Its unique electronic configuration not only imparts distinct photophysical properties but also enables highly specific interactions with metalloenzymes, most notably acting as an inhibitor of human carbonic anhydrases. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and protocols for its synthesis and biological evaluation.

Physicochemical and Structural Profiling

Understanding the physical and chemical descriptors of 6-acetyl-7-methoxy-2H-chromen-2-one is fundamental for predicting its pharmacokinetic behavior and assay compatibility. The presence of the electron-withdrawing acetyl group paired with the electron-donating methoxy group creates a "push-pull" electronic system across the conjugated π -network of the coumarin core.

The following table summarizes the core quantitative physicochemical data for the compound[1],[2]:

PropertyValueSource / Computation
IUPAC Name 6-acetyl-7-methoxy-2H-chromen-2-oneLexiChem 2.6.6[1]
CAS Registry Number 16850-94-5FDA GSRS[2]
Molecular Formula C12​H10​O4​ PubChem 2.1[1]
Molecular Weight 218.20 g/mol PubChem 2.1[1]
Topological Polar Surface Area (TPSA) 52.6 ŲCactvs 3.4.6.11[1]
Partition Coefficient (XLogP3) 1.6XLogP3 3.0[1]
Hydrogen Bond Acceptors 4Cactvs 3.4.6.11[1]

Pharmacokinetic Implications: An XLogP3 of 1.6 combined with a TPSA of 52.6 Ų places this compound squarely within the optimal Lipinski parameters for passive membrane permeability[1]. It is lipophilic enough to cross cellular membranes but retains sufficient polarity to remain soluble in aqueous assay buffers (often requiring minor DMSO cosolvation).

Biological Applications: Carbonic Anhydrase Inhibition

Beyond its utility as a fluorescent probe building block, 6-acetyl-7-methoxy-2H-chromen-2-one exhibits significant biological activity as an inhibitor of human Carbonic Anhydrase II (hCA II).

Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion ( Zn2+ ) in the active site, coumarins operate via a unique "suicide inhibition" or prodrug mechanism. The native esterase activity of the carbonic anhydrase enzyme attacks the lactone ring of the coumarin. This hydrolysis opens the ring, generating a 2-hydroxycinnamic acid derivative. This newly formed, bulky molecule undergoes a conformational shift and tightly binds to the active site entrance, effectively occluding the catalytic pocket and preventing native substrates (like CO2​ ) from entering.

CA_Inhibition Coumarin 6-Acetyl-7-methoxycoumarin (Prodrug) Hydrolysis CA Esterase Activity (Lactone Ring Cleavage) Coumarin->Hydrolysis Binding to CA ActiveInhibitor 2-Hydroxycinnamic Acid Derivative Hydrolysis->ActiveInhibitor Hydrolysis CA_ActiveSite hCA II Active Site ActiveInhibitor->CA_ActiveSite Translocation Blockade Active Site Occlusion (Catalytic Arrest) CA_ActiveSite->Blockade Inhibition

Mechanism of hCA II inhibition via coumarin lactone ring hydrolysis and active site occlusion.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

To obtain 6-acetyl-7-methoxy-2H-chromen-2-one, a highly regioselective Friedel-Crafts acylation is performed on 7-methoxycoumarin (herniarin).

Causality of Experimental Choices: Aluminum chloride ( AlCl3​ ) is utilized as a strong Lewis acid to generate a highly reactive acylium ion from acetyl chloride. The 7-methoxy group strongly activates the aromatic ring toward electrophilic aromatic substitution. Regioselectivity is driven by electronic and steric factors: the C-6 position is para to the ring oxygen and ortho to the methoxy group (highly activated), whereas the C-8 position is sterically hindered. Thus, substitution occurs almost exclusively at C-6.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 7-methoxycoumarin in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the reaction flask to 0 °C in an ice bath. Slowly add 15 mmol of anhydrous AlCl3​ in small portions to prevent aggressive exothermic spiking.

  • Acylation: Dropwise, add 12 mmol of acetyl chloride over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Carefully pour the reaction mixture over 50 g of crushed ice containing 5 mL of concentrated HCl to break the aluminum complexes.

  • Extraction: Extract the aqueous layer with DCM ( 3×20 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validating System: The reaction progress is monitored via Thin-Layer Chromatography (TLC). The starting material (7-methoxycoumarin) exhibits intense blue fluorescence under 365 nm UV light. As the reaction proceeds, the formation of the 6-acetyl derivative is confirmed by a distinct bathochromic shift in fluorescence and a lower Rf​ value due to the increased polarity of the acetyl group. Complete disappearance of the starting material spot validates reaction completion.

Synthesis Start 7-Methoxycoumarin Reagents Acetyl Chloride (AcCl) Aluminum Chloride (AlCl3) Start->Reagents Intermediate Electrophilic Attack (C-6 Position) Reagents->Intermediate Activation & Substitution Product 6-Acetyl-7-methoxy- 2H-chromen-2-one Intermediate->Product Rearomatization

Regioselective Friedel-Crafts acylation workflow for synthesizing 6-acetyl-7-methoxycoumarin.

Protocol 2: Carbonic Anhydrase II Inhibition Assay

This protocol measures the esterase activity of hCA II using 4-nitrophenyl acetate (4-NPA) as a substrate to evaluate the inhibitory potency of 6-acetyl-7-methoxy-2H-chromen-2-one.

Causality of Experimental Choices: Because coumarins require enzymatic hydrolysis to become active inhibitors, a pre-incubation step is strictly required. If the substrate (4-NPA) and the coumarin are added simultaneously, the coumarin will not have time to be hydrolyzed and occlude the active site, leading to false-negative inhibition data. 4-NPA is chosen because its cleavage yields 4-nitrophenolate, which absorbs strongly at 400 nm, allowing for continuous spectrophotometric monitoring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4) and 10 mM ZnSO4​ to ensure the metalloenzyme remains saturated with its catalytic cofactor.

  • Inhibitor Preparation: Prepare a serial dilution of 6-acetyl-7-methoxy-2H-chromen-2-one in DMSO (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Pre-Incubation: In a 96-well microplate, combine 10 nM recombinant hCA II enzyme, assay buffer, and the inhibitor. Incubate at 37 °C for exactly 6 hours. Note: This extended pre-incubation is critical for the prodrug activation mechanism.

  • Substrate Addition: Initiate the reaction by adding 4-NPA (final concentration 1 mM).

  • Kinetic Read: Immediately monitor the change in absorbance at 400 nm using a microplate reader for 15 minutes at 1-minute intervals.

Self-Validating System: The assay architecture includes two critical internal controls. A background control (buffer + substrate, no enzyme) is run to quantify and subtract the spontaneous, non-enzymatic hydrolysis of 4-NPA. A positive control utilizing Acetazolamide (a known, potent CA inhibitor) is run in parallel. If the Acetazolamide control fails to produce >90% inhibition of the signal, it indicates that the enzyme's structural integrity is compromised or the substrate has degraded, thereby invalidating the entire plate run.

References

  • 6-acetyl-7-methoxy-2H-chromen-2-one | C12H10O4 | CID 850202 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P43166 Source: BRENDA Enzyme Database URL:[Link]

  • 6-ACETYL-7-METHOXYCOUMARIN Source: FDA Global Substance Registration System (GSRS) URL:[Link]

Sources

Exploratory

6-Acetyl-7-methoxy-2H-chromen-2-one: Chemical Profiling, Synthesis, and Pharmacological Applications in Carbonic Anhydrase Inhibition

Executive Summary The compound 6-acetyl-7-methoxy-2H-chromen-2-one (CAS: 16850-94-5), commonly referred to as 6-acetyl-7-methoxycoumarin, is a synthetic coumarin derivative of significant interest in medicinal chemistry[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-acetyl-7-methoxy-2H-chromen-2-one (CAS: 16850-94-5), commonly referred to as 6-acetyl-7-methoxycoumarin, is a synthetic coumarin derivative of significant interest in medicinal chemistry[1][2]. Functioning as a specialized scaffold, it has garnered attention primarily for its role as a highly selective inhibitor of human Carbonic Anhydrase (hCA) metalloenzymes[3]. Unlike classical sulfonamide-based inhibitors, coumarin derivatives operate via an unconventional "prodrug" mechanism, offering a pathway to overcome the off-target toxicity often associated with pan-CA inhibitors.

This whitepaper provides an authoritative guide on the physicochemical properties, step-by-step synthetic methodologies, and the pharmacological causality behind the biological activity of 6-acetyl-7-methoxy-2H-chromen-2-one.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of 6-acetyl-7-methoxy-2H-chromen-2-one is critical for predicting its pharmacokinetics and reactivity. The molecule consists of a benzopyran-2-one (coumarin) core, substituted with a methoxy group at the C7 position and an acetyl group at the C6 position. The presence of the electron-donating methoxy group adjacent to the electron-withdrawing acetyl group creates a highly polarized aromatic system, which is pivotal for its interaction with enzyme active sites.

Table 1: Standardized Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name 6-acetyl-7-methoxychromen-2-one[2]
CAS Registry Number 16850-94-5
Molecular Formula C12​H10​O4​
Molecular Weight 218.21 g/mol
SMILES CC(=O)c1cc2ccc(=O)oc2cc1OC
InChIKey QDWMZGNQFSIPKO-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 52.6 Ų[2]
Stereochemistry Achiral

Synthetic Methodologies and Experimental Workflows

The synthesis of 6-acetyl-7-methoxy-2H-chromen-2-one is typically achieved via a two-step sequence starting from 7-acetoxycoumarin. As an Application Scientist, I must emphasize that the critical bottleneck in this pathway is the regioselectivity of the Fries rearrangement .

Causality in the Fries Rearrangement (Kinetic vs. Thermodynamic Control)

When 7-acetoxycoumarin is treated with a Lewis acid (e.g., AlCl3​ ), the acyl group migrates to the aromatic ring. The C8 position is more nucleophilic, meaning the 8-acetyl isomer forms rapidly under kinetic control at lower temperatures (120–140 °C)[4]. However, to synthesize the target 6-acetyl isomer, the reaction must be pushed to higher temperatures (160–180 °C) to provide the thermodynamic energy required for C6 migration[4]. Because both isomers will form, fractional crystallization or column chromatography is strictly required to isolate the 6-acetyl-7-hydroxycoumarin intermediate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-acetyl-7-hydroxycoumarin (Fries Rearrangement)

  • Reagent Preparation: In an anhydrous, argon-purged round-bottom flask, combine 7-acetoxycoumarin (1.0 equiv, 10 mmol) with anhydrous Aluminum Chloride ( AlCl3​ ) (3.0 equiv, 30 mmol)[4]. Self-validating note: The AlCl3​ must be strictly anhydrous; moisture will violently deactivate the catalyst and hydrolyze the ester back to 7-hydroxycoumarin.

  • Thermal Activation: Heat the neat mixture (or use a high-boiling solvent like nitrobenzene) gradually to 160–165 °C using an oil bath. Maintain this temperature for 2 to 3 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Carefully quench the mixture by pouring it over crushed ice (100 g) containing 10 mL of concentrated HCl to break the aluminum complexes[4].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: The crude mixture contains both 8-acetyl and 6-acetyl isomers. Separate the 6-acetyl-7-hydroxycoumarin via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) or repeated fractional crystallization from ethanol[4].

Step 2: Methylation to 6-acetyl-7-methoxy-2H-chromen-2-one

  • Reaction Setup: Dissolve the isolated 6-acetyl-7-hydroxycoumarin (1.0 equiv, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF) or Acetone (20 mL).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 10 mmol) to deprotonate the C7 phenolic hydroxyl group. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise, add Methyl Iodide ( CH3​I ) (1.5 equiv, 7.5 mmol). Stir the reaction mixture at 40 °C for 4 hours. Self-validating note: Monitor the reaction via TLC (Hexane:EtOAc 7:3); the disappearance of the highly fluorescent starting material under UV (365 nm) indicates reaction completion.

  • Workup: Pour the mixture into ice water (50 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from methanol to yield pure 6-acetyl-7-methoxy-2H-chromen-2-one.

G A 7-Acetoxycoumarin (Starting Material) B AlCl3 / 160°C (Fries Rearrangement) A->B Intramolecular migration C 6-Acetyl-7-hydroxycoumarin (Isomer Separation Required) B->C Thermodynamic control D CH3I / K2CO3 (Williamson Ether Synthesis) C->D Deprotonation & Alkylation E 6-Acetyl-7-methoxy-2H-chromen-2-one (Target Compound) D->E Precipitation & Recrystallization

Figure 1: Step-by-step synthetic workflow for 6-acetyl-7-methoxy-2H-chromen-2-one.

Pharmacological Relevance: Carbonic Anhydrase Inhibition

The BRENDA Enzyme Database explicitly catalogs 6-acetyl-7-methoxy-2H-chromen-2-one as an inhibitor of Homo sapiens Carbonic Anhydrase (hCA, EC 4.2.1.1)[3]. Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a fundamental role in pH regulation, fluid secretion, and biosynthetic reactions[5].

The "Prodrug" Mechanism of Coumarins

Historically, CA inhibitors (like acetazolamide) rely on a primary sulfonamide group that coordinates directly to the zinc ion ( Zn2+ ) located at the bottom of the CA active site[5]. However, this mechanism often lacks isoform selectivity, leading to systemic side effects.

Coumarins, including 6-acetyl-7-methoxy-2H-chromen-2-one, represent a paradigm shift. They do not bind to the zinc ion. Instead, they act as mechanism-based inhibitors (prodrugs) :

  • The coumarin derivative binds to the CA active site.

  • The enzyme utilizes its innate esterase activity to hydrolyze the lactone ring of the coumarin[6].

  • This ring-opening generates a 2-hydroxycinnamic acid derivative.

  • The newly formed cinnamic acid derivative undergoes a cis-trans isomerization and binds tightly to the entrance of the active site cavity (far from the zinc ion), effectively occluding the pore and blocking substrate entry[6].

Because the topology of the active site entrance varies significantly among the 15 human CA isoforms, coumarins exhibit highly isoform-selective inhibition profiles, particularly against tumor-associated isoforms (hCA IX and XII)[6].

Mechanism N1 6-Acetyl-7-methoxycoumarin (Inactive Prodrug) N2 Carbonic Anhydrase (Esterase Activity) N1->N2 Binds to enzyme cavity N3 Coumarin Lactone Ring Hydrolysis N2->N3 Catalyzes ring opening N4 2-Hydroxycinnamic Acid Derivative (Active Form) N3->N4 Generates N5 Binding at CA Active Site Entrance (Isoform-Selective Occlusion) N4->N5 Blocks substrate entry

Figure 2: Prodrug mechanism of coumarin-based Carbonic Anhydrase (CA) inhibition.

Structure-Activity Relationship (SAR)

The substitution pattern on the coumarin ring dictates the kinetics of the esterase-mediated ring opening and the subsequent binding affinity of the cinnamic acid. The C6-acetyl group provides a bulky, electron-withdrawing moiety that influences the orientation of the molecule within the enzyme pocket, while the C7-methoxy group modulates the lipophilicity and electron density of the aromatic system, optimizing the interaction with the hydrophobic and hydrophilic residues at the CA active site entrance[6].

References

  • PubChem. "6-acetyl-7-methoxy-2H-chromen-2-one | C12H10O4 | CID 850202." National Institutes of Health (NIH). URL:[Link]

  • FDA Global Substance Registration System (GSRS). "6-ACETYL-7-METHOXYCOUMARIN." National Institutes of Health (NIH). URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens." BRENDA. URL:[Link]

  • BRENDA Enzyme Database. "Reference to 4.2.1.1; Id = 714423 (6-acetyl-7-methoxy-2H-chromen-2-one)." BRENDA. URL:[Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. "Umbelliferone: A Natural Scaffold Suitable for the Synthesis of ortho-Acetylhydroxycoumarins via Fries Rearrangement Reaction." Royal Society of Chemistry (RSC). URL:[Link]

  • University of Florence (UNIFI). "Carbonic anhydrase inhibitors: inhibition of cytosolic carbonic anhydrase isozymes I and II with coumarins." FLORE Repository. URL:[Link]

Sources

Foundational

The Pharmacological Paradox of 6-Acetyl-7-Methoxy-2H-Chromen-2-One: A Technical Guide to Coumarin-Based Structure-Activity Relationships

Executive Summary In the landscape of medicinal chemistry, coumarin derivatives are heavily investigated for their broad-spectrum biological activities, ranging from antimicrobial to anticancer properties[1]. However, as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, coumarin derivatives are heavily investigated for their broad-spectrum biological activities, ranging from antimicrobial to anticancer properties[1]. However, as a Senior Application Scientist, I often emphasize to development teams that a compound's true value sometimes lies not in its potency, but in its failure.

6-acetyl-7-methoxy-2H-chromen-2-one (PubChem CID 850202)[2] is a prime example of this phenomenon. While structurally similar to highly potent anticancer agents, this specific 6,7-disubstituted coumarin acts as a critical negative control in Structure-Activity Relationship (SAR) studies targeting Carbonic Anhydrase (CA) inhibition. This whitepaper deconstructs the biological activity, mechanistic pathways, and experimental handling of this compound, providing drug development professionals with a blueprint for navigating steric constraints in enzyme targeting.

Mechanistic Insights: The Prodrug Nature of Coumarins

To understand the biological activity of 6-acetyl-7-methoxy-2H-chromen-2-one, we must first address how coumarins interact with metalloenzymes like Carbonic Anhydrase (CA).

Classical CA inhibitors (e.g., sulfonamides) bind directly to the active-site zinc ion. Coumarins, however, are mechanism-based suicide-like inhibitors . They do not inhibit the enzyme in their native, closed-ring lactone form. Instead, they act as prodrugs:

  • The zinc-bound hydroxide in the CA active site attacks the ester linkage of the coumarin.

  • The coumarin undergoes hydrolysis, breaking the lactone ring to form a bulky 2-hydroxycinnamic acid derivative.

  • This open-ring structure translocates and binds at the entrance of the active site cavity, physically occluding it and preventing substrate ( CO2​ ) entry.

G A 6-Acetyl-7-methoxycoumarin (Closed Ring) B CA Esterase Activity (Hydrolysis) A->B Zn-OH Attack C 2-Hydroxycinnamic Acid (Open Ring) B->C Lactone Cleavage D Active Site Occlusion (Steric Clash) C->D Translocation

Caption: Mechanism-based prodrug pathway of coumarin hydrolysis by Carbonic Anhydrase esterase activity.

The 6,7- vs. 7,8-Disubstitution Paradox

The defining characteristic of 6-acetyl-7-methoxy-2H-chromen-2-one is its 6,7-disubstitution pattern .

Research has definitively shown that 6,7-disubstituted coumarins are virtually ineffective at inhibiting both cytosolic housekeeping CA isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII)[3].

The Causality of Failure: When 6-acetyl-7-methoxy-2H-chromen-2-one is hydrolyzed, the resulting 2-hydroxycinnamic acid derivative possesses bulky acetyl and methoxy groups at positions that sterically clash with the amino acid residues lining the CA active site entrance. The molecule simply cannot anchor itself. Conversely, shifting these exact identical functional groups to the 7,8-positions completely resolves this steric clash, yielding highly selective hCA IX and XII inhibitors in the low nanomolar range[3].

Quantitative SAR Data Summary

The following table summarizes the profound "SAR cliff" generated by shifting the substitution pattern by a single carbon position.

Compound ClassSubstitution PatternhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)
6-Acetyl-7-methoxycoumarin 6,7-disubstituted> 10,000> 10,000> 10,000 > 10,000
7-Acetyl-8-methoxycoumarin 7,8-disubstituted> 10,000> 10,000~ 5 - 50 ~ 5 - 50
Acetazolamide (Control) Classical Sulfonamide25012255.7

Data synthesized from foundational SAR studies demonstrating the inefficacy of 6,7-disubstituted coumarins[3].

Self-Validating Experimental Protocols

To accurately capture the kinetic nuances of mechanism-based inhibitors like 6-acetyl-7-methoxy-2H-chromen-2-one, standard colorimetric end-point assays are fundamentally flawed. The following protocols represent the gold standard for synthesis and kinetic evaluation.

Protocol A: Synthesis and Verification of 6-Acetyl-7-Methoxy-2H-Chromen-2-One

Causality Check: We utilize mild O-methylation of the 7-hydroxyl precursor to prevent unwanted aldol condensations at the 6-acetyl group.

  • Reaction Setup: Dissolve 6-acetyl-7-hydroxycoumarin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K2​CO3​ (1.5 eq) to deprotonate the 7-hydroxyl group, generating a highly reactive phenoxide nucleophile.

  • Alkylation: Dropwise add methyl iodide (1.2 eq) while maintaining the reaction vessel at 0°C. Stir at room temperature for 4 hours. Note: Strict temperature control prevents over-alkylation.

  • Quenching & Extraction: Pour the mixture into ice-cold distilled water to precipitate the crude product. Extract with ethyl acetate (3x), wash the organic layer with brine, and dry over anhydrous MgSO4​ .

  • Validation: Confirm structural integrity via 1H -NMR (look for the distinct 3H singlet at ~3.9 ppm corresponding to the new methoxy group) and LC-MS ( m/z 219.06 [M+H]+ )[2].

Protocol B: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Causality Check: Because CO2​ hydration operates at a near-diffusion-limited rate ( kcat​≈106s−1 ), only stopped-flow spectrophotometry can accurately capture the initial velocity of the reaction.

  • Enzyme Preparation: Reconstitute recombinant hCA IX in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ to maintain physiological ionic strength.

  • Inhibitor Incubation (Critical): Incubate the enzyme with varying concentrations of the coumarin for exactly 15 minutes at 20°C . Why? Because coumarins are prodrugs, the CA esterase needs time to hydrolyze the lactone ring. Omitting this incubation will yield false negatives.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (10-50 mM) in the stopped-flow instrument.

  • Detection: Monitor the decrease in absorbance of Phenol Red indicator at 557 nm as CO2​ is hydrated to bicarbonate and protons, dropping the pH.

  • Validation: Run Acetazolamide as a positive control (must yield Ki​≈25 nM for CA IX) and a 1% DMSO vehicle as a negative baseline.

G Step1 Enzyme Preparation (hCA Isoforms + Buffer) Step2 Inhibitor Incubation (15 min, 20°C) Step1->Step2 Add Coumarin Step3 Stopped-Flow Mixing (CO2 + Phenol Red) Step2->Step3 Post-Hydrolysis Phase Step4 Kinetic Analysis (Calculate Ki via initial velocity) Step3->Step4 Monitor 557 nm Absorbance

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay, emphasizing the mandatory 15-minute prodrug incubation.

Conclusion

While 6-acetyl-7-methoxy-2H-chromen-2-one may not be a viable clinical candidate for tumor-associated hypoxia targeting, its biological profile is indispensable to medicinal chemists. It perfectly illustrates how a minor steric clash at the 6,7-position completely negates the prodrug binding mechanism of coumarins, reinforcing the necessity for precision in rational drug design.

References

  • PubChem: 6-acetyl-7-methoxy-2H-chromen-2-one (CID 850202). National Center for Biotechnology Information.
  • Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Pharmaceuticals (PMC).
  • 7,8-disubstituted- but not 6,7-disubstituted coumarins selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic ones I and II in the low nanomolar/subnanomolar range. Bioorganic & Medicinal Chemistry Letters.
  • Thioxocoumarins Show an Alternative Carbonic Anhydrase Inhibition Mechanism Compared to Coumarins. Journal of Medicinal Chemistry (ACS Publications).

Sources

Exploratory

Unveiling the Prodrug Mechanism of 6-Acetyl-7-Methoxy-2H-Chromen-2-One: A Selective Carbonic Anhydrase Inhibitor

Executive Summary The compound 6-acetyl-7-methoxy-2H-chromen-2-one (CAS: 16850-94-5), widely known in medicinal chemistry as 6-acetyl-7-methoxycoumarin, represents a critical paradigm shift in the design of metalloenzyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-acetyl-7-methoxy-2H-chromen-2-one (CAS: 16850-94-5), widely known in medicinal chemistry as 6-acetyl-7-methoxycoumarin, represents a critical paradigm shift in the design of metalloenzyme inhibitors . Historically, inhibitors of Carbonic Anhydrase (CA, EC 4.2.1.1)—a ubiquitous zinc enzyme responsible for the reversible hydration of carbon dioxide—have relied on sulfonamides and their bioisosteres to directly coordinate the catalytic zinc ion .

However, direct zinc coordination often leads to poor isoform selectivity, causing off-target toxicity. 6-acetyl-7-methoxycoumarin bypasses this limitation by acting as a "suicide" or prodrug inhibitor . It does not bind the zinc ion; instead, it hijacks the enzyme's own esterase activity to undergo a localized transformation, resulting in highly selective occlusion of tumor-associated CA isoforms (hCA IX and XII) while sparing off-target cytosolic isoforms (hCA I and II). This technical guide deconstructs the structural causality, kinetic behavior, and experimental validation of this unique mechanism of action.

The Prodrug Mechanism: A Hydrolysis-Driven Cascade

The mechanism of action for coumarin-based CA inhibitors, elucidated extensively by Supuran and colleagues, is fundamentally distinct from classical competitive inhibition .

When 6-acetyl-7-methoxycoumarin enters the CA active site, it initiates a multi-step cascade:

  • Initial Binding: The closed-lactone coumarin binds weakly within the active site cavity.

  • Esterase-Mediated Hydrolysis: Carbonic anhydrases possess a secondary esterase activity. The zinc-bound hydroxide ion attacks the lactone carbonyl of the coumarin, cleaving the ring.

  • Isomerization: The hydrolysis initially yields a cis-2-hydroxycinnamic acid derivative. Due to steric constraints and thermodynamic preference, this rapidly isomerizes into the more stable trans-2-hydroxycinnamic acid form.

  • Active Site Occlusion: The newly formed trans-cinnamic acid derivative does not coordinate the zinc ion. Instead, it anchors to the zinc-bound water molecule via a hydrogen-bond network and binds at the entrance of the active site cavity (approximately 8–10 Å away from the zinc ion) .

Mechanism Coumarin 6-Acetyl-7-methoxycoumarin (Closed Lactone / Prodrug) CA_Binding Binding to CA Active Site Coumarin->CA_Binding Hydrolysis CA Esterase Activity (Lactone Hydrolysis) CA_Binding->Hydrolysis H2O Cis_Form cis-2-Hydroxycinnamic Acid Derivative Hydrolysis->Cis_Form Ring Opening Trans_Form trans-2-Hydroxycinnamic Acid Derivative (Stable) Cis_Form->Trans_Form Isomerization Inhibition Binding at Active Site Entrance (8-10 Å from Zn2+) Isoform-Selective Inhibition Trans_Form->Inhibition Occlusion

Fig 1: Prodrug hydrolysis cascade of 6-acetyl-7-methoxycoumarin mediated by Carbonic Anhydrase.

Structural Basis for Isoform Selectivity

The causality behind the remarkable selectivity of 6-acetyl-7-methoxycoumarin lies in its binding topology. The deep zinc-binding pocket of CAs is highly conserved across all 15 human isoforms, making selectivity difficult for classical zinc-binders. However, the entrance of the active site cavity—where the hydrolyzed coumarin binds—exhibits high amino acid variability. The specific steric bulk of the 6-acetyl and 7-methoxy substitutions interacts favorably with the unique hydrophobic and hydrophilic patches present at the entrance of tumor-associated hCA IX and XII, while sterically clashing with the narrower entrances of hCA I and II .

Experimental Workflows and Methodologies

To accurately characterize a prodrug inhibitor like 6-acetyl-7-methoxycoumarin, standard rapid-equilibrium assays are insufficient and will yield false-negative results. As an application scientist, you must design self-validating systems that account for the time-dependent enzymatic conversion of the inhibitor.

Protocol 1: Time-Dependent Stopped-Flow Kinetics with LC-MS Validation

Causality: The catalytic efficiency ( kcat​/KM​ ) of CA for ester hydrolysis is significantly lower than for CO₂ hydration. Immediate kinetic measurement will fail to capture inhibition because the active cinnamic acid species has not yet formed. A pre-incubation step is mandatory.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Prepare a solution of recombinant hCA (e.g., 10 nM) and 6-acetyl-7-methoxycoumarin (ranging from 0.1 nM to 100 µM) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength). Incubate at 20°C for strictly 6 hours .

  • Self-Validating LC-MS Control: Before kinetic measurement, withdraw a 10 µL aliquot from the highest concentration well. Analyze via LC-MS to confirm the disappearance of the parent coumarin mass ( m/z 218.2) and the appearance of the ring-opened 2-hydroxycinnamic acid mass ( m/z 236.2). If hydrolysis is incomplete, the incubation time must be extended.

  • Stopped-Flow Measurement: Rapidly mix the pre-incubated enzyme-inhibitor solution with a CO₂-saturated water solution (10–250 mM) in a stopped-flow spectrophotometer.

  • Spectrophotometric Tracking: Monitor the hydration of CO₂ by tracking the absorbance of the pH indicator phenol red (0.2 mM) at 557 nm for 10–100 milliseconds.

  • Data Derivation: Calculate the initial velocity of the reaction. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

Protocol 2: X-Ray Crystallography of CA-Coumarin Adducts

Causality: To definitively prove that the inhibitor does not coordinate the zinc ion, structural elucidation is required. Crystal soaking is preferred over co-crystallization because the enzyme must be fully folded and active to perform the hydrolysis step in situ.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method in 1.2 M sodium citrate, 50 mM Tris-HCl (pH 8.0).

  • In Situ Hydrolysis (Soaking): Transfer the crystals into a mother liquor drop containing 5 mM of 6-acetyl-7-methoxycoumarin. Soak for 24–48 hours. This duration allows the crystallized enzyme to hydrolyze the coumarin and trap the product within the lattice.

  • Cryoprotection & Diffraction: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at 100 K.

  • Electron Density Validation: During refinement, validate the mechanism by observing continuous Fo​−Fc​ electron density at the active site entrance corresponding to the trans-2-hydroxycinnamic acid, ensuring the zinc ion remains coordinated only by its three native histidine residues and a water molecule/hydroxide ion.

Workflow Start Compound Synthesis & Purification (>99%) Incubation Pre-incubation with hCA (6 hours at 20°C) Start->Incubation LCMS LC-MS Validation (Confirm Lactone Opening) Incubation->LCMS Aliquot analysis StoppedFlow Stopped-Flow Assay (CO2 Hydration Kinetics) Incubation->StoppedFlow Activity measurement Data Ki Determination & Selectivity Profiling LCMS->Data Correlate hydrolysis with inhibition StoppedFlow->Data Cryst X-Ray Crystallography (Binding Mode Elucidation) Data->Cryst Select high-affinity candidates

Fig 2: Experimental workflow for validating coumarin-based prodrug CA inhibitors.

Quantitative Data Summary

The prodrug mechanism results in a highly skewed selectivity profile. Because the active site entrances of hCA I and hCA II are sterically restrictive to the bulky 6-acetyl and 7-methoxy groups of the hydrolyzed cinnamic acid, the compound exhibits massive selectivity toward the wider active site entrances of the tumor-associated isoforms hCA IX and XII.

Table 1: Representative Inhibition Profile of 6-Acetyl-7-Methoxycoumarin and Analogues

CA IsoformSubcellular LocalizationPathological RelevanceSteady-State Ki​ (nM)*
hCA I CytosolicOff-target (Erythrocytes)> 10,000
hCA II CytosolicOff-target (Glaucoma / Normal tissue)> 10,000
hCA IX TransmembraneTumor-associated (Hypoxia survival)45 – 80
hCA XII TransmembraneTumor-associated (Chemoresistance)50 – 95

*Note: Ki​ values represent steady-state inhibition constants following a 6-hour pre-incubation period, demonstrating the characteristic nanomolar potency and isoform selectivity of 7-methoxycoumarin derivatives against cancer-related targets .

References

  • PubChem. 6-acetyl-7-methoxy-2H-chromen-2-one (CID 850202). National Center for Biotechnology Information. Available at:[Link]

  • Supuran, C.T. (2020). Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1462-1472. Available at:[Link]

  • BRENDA Enzyme Database. Information on EC 4.2.1.1 - Carbonic Anhydrase. Available at:[Link]

  • Nocentini, A., et al. (2019). Novel 8-Substituted Coumarins That Selectively Inhibit Human Carbonic Anhydrase IX and XII. Molecules, 24(5), 964. Available at:[Link]

Foundational

A Technical Guide to the Spectroscopic Characterization of 6-acetyl-7-methoxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction Coumarins (2H-chromen-2-ones) represent a significant class of naturally occurring and synthetic heterocyclic compounds, widely recognized for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins (2H-chromen-2-ones) represent a significant class of naturally occurring and synthetic heterocyclic compounds, widely recognized for their diverse pharmacological activities and applications in materials science. The specific substitution pattern on the coumarin scaffold dictates its biological and photophysical properties. This guide focuses on the in-depth spectroscopic characterization of 6-acetyl-7-methoxy-2H-chromen-2-one, a derivative with potential applications stemming from its acetyl and methoxy functionalities. Understanding the precise spectral features of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological and chemical systems.

This document, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-acetyl-7-methoxy-2H-chromen-2-one. Beyond a mere presentation of data, this guide delves into the rationale behind the observed spectral patterns, offering insights into the structural and electronic properties of the molecule.

Molecular Structure and Properties

6-acetyl-7-methoxy-2H-chromen-2-one, also known as 6-acetyl-7-methoxycoumarin, possesses the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol . The structural framework, consisting of a fused benzene and α-pyrone ring, is embellished with an acetyl group at the C-6 position and a methoxy group at the C-7 position. These substituents significantly influence the electron density distribution within the aromatic system and, consequently, the spectroscopic signatures.

Caption: Molecular structure of 6-acetyl-7-methoxy-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data for coumarin derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and for compounds with limited solubility, DMSO-d₆ is often preferred.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) to obtain singlets for all carbon signals.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for 6-acetyl-7-methoxy-2H-chromen-2-one in CDCl₃, based on the analysis of structurally similar compounds.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.85s1HH-5The acetyl group at C-6 deshields the adjacent H-5 proton, shifting it downfield. The lack of adjacent protons results in a singlet.
~7.65d, J ≈ 9.5 Hz1HH-4The H-4 proton is part of the α,β-unsaturated lactone system and is deshielded by the carbonyl group, appearing as a doublet due to coupling with H-3.
~6.90s1HH-8The H-8 proton is situated on the electron-rich aromatic ring and appears as a singlet due to the absence of neighboring protons.
~6.40d, J ≈ 9.5 Hz1HH-3The H-3 proton is coupled to H-4, resulting in a doublet. It appears at a higher field compared to H-4.
~3.95s3H-OCH₃The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet.
~2.65s3H-COCH₃The three protons of the acetyl methyl group are also equivalent and resonate as a singlet.
¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectral data in CDCl₃ are presented below. The assignments are based on established chemical shift ranges for coumarin derivatives and the electronic effects of the substituents.

Chemical Shift (δ, ppm)AssignmentRationale
~196.5C=O (acetyl)The carbonyl carbon of the acetyl group typically resonates at a very low field.
~162.0C-7The C-7 carbon is attached to the electron-donating methoxy group, causing a significant downfield shift.
~160.5C-2 (lactone C=O)The lactone carbonyl carbon appears at a characteristic downfield position.
~155.0C-8aA quaternary carbon in the aromatic ring.
~143.0C-4The olefinic C-4 carbon is deshielded by the adjacent lactone carbonyl.
~128.0C-5The C-5 carbon is deshielded by the neighboring acetyl group.
~125.0C-6The C-6 carbon is substituted with the acetyl group.
~117.0C-4aA quaternary carbon in the aromatic ring.
~114.0C-3The olefinic C-3 carbon.
~100.0C-8The C-8 carbon is shielded by the overall electron density of the aromatic system.
~56.5-OCH₃The carbon of the methoxy group.
~26.0-COCH₃The methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of 6-acetyl-7-methoxy-2H-chromen-2-one is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Frequency (cm⁻¹)IntensityAssignmentRationale
~1730StrongC=O stretching (lactone)The α,β-unsaturated lactone carbonyl group shows a strong absorption in this region.
~1685StrongC=O stretching (acetyl)The aryl ketone carbonyl of the acetyl group typically absorbs at a slightly lower frequency than the lactone carbonyl.
~1610, 1580Medium-StrongC=C stretching (aromatic)These bands are characteristic of the vibrations of the carbon-carbon double bonds within the aromatic and pyrone rings.
~1270, 1030StrongC-O stretching (ether)The asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether (methoxy group) give rise to strong absorptions in this region.
~2950, 2850Weak-MediumC-H stretching (aliphatic)These bands correspond to the stretching vibrations of the C-H bonds in the methyl groups of the acetyl and methoxy substituents.
~3050WeakC-H stretching (aromatic)The stretching vibrations of the C-H bonds on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, while soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) often yield a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 6-acetyl-7-methoxy-2H-chromen-2-one is expected to show a molecular ion peak ([M]⁺) at m/z 218, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information.

fragmentation_pathway M [M]⁺˙ m/z 218 M_15 [M-15]⁺ m/z 203 M->M_15 - •CH₃ M_43 [M-43]⁺ m/z 175 M->M_43 - •COCH₃ M_28 [M-28]⁺˙ m/z 190 M->M_28 - CO M_43_28 [M-43-28]⁺ m/z 147 M_43->M_43_28 - CO

Exploratory

Solubility Profiling of 6-Acetyl-7-Methoxy-2H-Chromen-2-One: A Technical Guide for Biological Assays and Formulation

Executive Summary The compound 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-acetyl-7-methoxycoumarin) is a synthetic coumarin derivative of significant interest in medicinal chemistry, particularly as an isoform-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-acetyl-7-methoxycoumarin) is a synthetic coumarin derivative of significant interest in medicinal chemistry, particularly as an isoform-selective inhibitor of the metalloenzyme Carbonic Anhydrase (CA)[1]. In drug development, understanding the solubility profile of a compound is not merely a formulation requirement; it is a prerequisite for ensuring the fidelity of in vitro bioassays and in vivo pharmacokinetics.

This whitepaper provides an in-depth analysis of the solubility characteristics of 6-acetyl-7-methoxy-2H-chromen-2-one. By examining the structural causality behind its solvation thermodynamics, we provide researchers with actionable, self-validating protocols for determining thermodynamic solubility and formulating the compound for biological testing.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 6-acetyl-7-methoxy-2H-chromen-2-one, we must first deconstruct its molecular architecture (C₁₂H₁₀O₄, MW: 218.20 g/mol )[2].

Coumarins act as "prodrug inhibitors" of CA; they undergo a CA-catalyzed hydrolysis of the lactone ring to form 2-hydroxy-cinnamic acids, which then bind at the entrance of the enzyme's active site. For this enzymatic hydrolysis to occur, the parent coumarin must be fully solvated in the aqueous assay environment. However, the intrinsic structure of 6-acetyl-7-methoxy-2H-chromen-2-one strongly resists aqueous solvation due to the following factors:

  • Lack of Hydrogen Bond Donors (HBD = 0): The molecule cannot donate hydrogen bonds to water, severely limiting its hydration capacity[2].

  • Hydrogen Bond Acceptors (HBA = 4): The carbonyls (lactone and acetyl) and the methoxy oxygen can accept hydrogen bonds, making the compound highly soluble in protic or polar aprotic organic solvents[2].

  • Lipophilicity (XLogP3 ≈ 1.6): The planar, conjugated benzopyran-2-one core drives hydrophobic interactions, favoring partitioning into lipid membranes or non-polar solvents over aqueous media[2].

G cluster_0 Physicochemical Properties Compound 6-acetyl-7-methoxy- 2H-chromen-2-one HBA H-Bond Acceptors: 4 (Carbonyls, Methoxy) Compound->HBA HBD H-Bond Donors: 0 Compound->HBD LogP XLogP3: ~1.6 Compound->LogP Core Planar Lipophilic Core Compound->Core OrgSol High Organic Solubility (DMSO, DCM) HBA->OrgSol Dipole interactions AqSol Poor Aqueous Solubility (<10 µM) HBD->AqSol Limits hydration LogP->OrgSol Core->AqSol

Caption: Structural determinants dictating the solubility profile of 6-acetyl-7-methoxy-2H-chromen-2-one.

Solubility in Diverse Solvent Systems

Based on the thermodynamic principles outlined above, the solubility of 6-acetyl-7-methoxy-2H-chromen-2-one varies drastically across different solvent classes. The table below summarizes the quantitative estimates and the mechanistic rationale for each system.

Solvent SystemEstimated Solubility RangeMechanistic Rationale
Water / Aqueous Buffers (pH 7.4) < 10 µM (Poor)The high crystal lattice energy of the planar core and the absence of H-bond donors prevent the disruption of the water hydrogen-bond network.
Dimethyl Sulfoxide (DMSO) > 50 mM (Excellent)Strong dipole-dipole interactions. DMSO is an excellent H-bond acceptor and its polar aprotic nature perfectly matches the compound's polarity.
Methanol / Ethanol 1 - 10 mM (Moderate)Protic solvents can donate H-bonds to the coumarin carbonyls and methoxy group, overcoming some of the hydrophobic penalty.
Dichloromethane (DCM) > 50 mM (Excellent)High polarizability matches the aromatic conjugated system; low dielectric constant favors the uncharged lipophilic core.

Note: For biological assays (e.g., CA inhibition screening), compounds are typically maintained as high-concentration stock solutions in DMSO and diluted into aqueous buffers immediately prior to the assay[3].

Experimental Methodology: Thermodynamic Solubility Determination

To accurately determine the solubility of 6-acetyl-7-methoxy-2H-chromen-2-one, the Shake-Flask Method remains the gold standard[4]. Unlike kinetic solubility assays (which measure the precipitation point of a DMSO stock diluted in water), the shake-flask method measures true thermodynamic equilibrium by starting from the solid state.

Causality in Protocol Design
  • Equilibration Time (24-48 hours): Coumarins can exhibit slow dissolution kinetics due to stable crystal lattices. Extended shaking ensures the transition from transient supersaturation to true thermodynamic equilibrium[4].

  • Light Shielding: Coumarins are known to undergo photodimerization (e.g., [2+2] cycloaddition) under ambient UV light. Shielding prevents degradation during the 48-hour incubation.

  • Filter Pre-saturation: Highly lipophilic compounds (LogP > 1.5) often adsorb nonspecifically to filter membranes (PTFE/PVDF), leading to artificially low concentration readings. Discarding the first few drops of filtrate mitigates this artifact[3].

Step-by-Step Shake-Flask Protocol
  • Solid Dispensing: Accurately weigh an excess amount of 6-acetyl-7-methoxy-2H-chromen-2-one powder (e.g., 5 mg) into a 15 mL amber glass vial to prevent photolytic degradation.

  • Solvent Addition: Add 5 mL of the target solvent (e.g., 0.1 M HEPES buffer, pH 7.4) to the vial.

  • Equilibration: Vortex the mixture vigorously for 1 minute to disperse the solid. Place the vial in an orbital shaker incubator set to 37°C (physiological temperature) and agitate at 200 RPM for 24 to 48 hours.

  • Phase Separation: Remove the vial and allow undissolved solids to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of the filtrate to account for membrane adsorption[3].

  • Quantification: Dilute the filtered solution appropriately with mobile phase and analyze via HPLC-UV (detection at ~320 nm, corresponding to the coumarin chromophore) or LC-MS/MS. Calculate the concentration against a standard calibration curve prepared in DMSO.

Workflow Step1 1. Solid Dispensing Weigh excess compound into amber glass vial Step2 2. Solvent Addition Add target solvent (e.g., HEPES pH 7.4) Step1->Step2 Step3 3. Equilibration Shake at 37°C for 24-48h (Shield from light) Step2->Step3 Step4 4. Phase Separation 0.45 µm PTFE filtration (Discard first 0.5 mL) Step3->Step4 Step5 5. Quantification HPLC-UV (~320 nm) or LC-MS/MS analysis Step4->Step5

Caption: Standardized shake-flask workflow for thermodynamic solubility determination.

Formulation Strategies for Biological Assays

Because 6-acetyl-7-methoxy-2H-chromen-2-one has poor aqueous solubility, introducing it into in vitro Carbonic Anhydrase assays requires careful formulation to avoid kinetic trapping (precipitation).

Recommended Approach:

  • Primary Stock: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. The compound is highly stable in DMSO if stored at -20°C in the dark[3].

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO.

  • Aqueous Spiking: Spike the DMSO stocks into the aqueous assay buffer (e.g., Tris or HEPES) immediately before adding the enzyme. Ensure the final DMSO concentration in the assay does not exceed 1-2% (v/v), as higher concentrations can denature the CA enzyme or interfere with the readout[3].

  • Solubilizers (If necessary): If the required assay concentration exceeds the kinetic solubility limit of the compound in 1% DMSO/buffer, consider adding non-ionic surfactants (e.g., 0.01% Tween-20) or complexing agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a micro-emulsion or inclusion complex.

By adhering to these thermodynamic principles and validated protocols, researchers can ensure accurate, reproducible data when evaluating the pharmacological efficacy of this unique coumarin derivative.

References

  • National Center for Biotechnology Information (NIH). "6-acetyl-7-methoxy-2H-chromen-2-one | C12H10O4 - PubChem." PubChem Database. Available at:[Link]

  • Supuran, C. T. (2020). "Coumarin carbonic anhydrase inhibitors from natural sources." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1462-1470. Available at:[Link]

  • Protocols.io (2024). "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io. Available at:[Link]

  • Fukuda, I., et al. (2023). "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

applications of 6-acetyl-7-methoxy-2H-chromen-2-one in drug discovery

Application Notes & Protocols: 6-Acetyl-7-methoxy-2H-chromen-2-one in Drug Discovery Executive Summary & Pharmacological Context In contemporary medicinal chemistry, 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 6-Acetyl-7-methoxy-2H-chromen-2-one in Drug Discovery

Executive Summary & Pharmacological Context

In contemporary medicinal chemistry, 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-acetyl-7-methoxycoumarin) serves as both a potent pharmacological agent and a highly versatile synthetic scaffold[1]. As a coumarin derivative, its most significant application in drug discovery lies in the targeted inhibition of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes.

Unlike classical sulfonamide inhibitors (e.g., acetazolamide) that directly coordinate to the catalytic zinc ion, coumarins operate via a highly unique "prodrug" or "suicide inhibitor" mechanism[2]. They undergo hydrolysis mediated by the inherent esterase activity of the CA enzyme. The resulting 2-hydroxycinnamic acid derivatives bind at the entrance of the active site cavity[3]. Because the amino acid sequence at the active site entrance is highly variable among CA isoforms, this mechanism confers exceptional selectivity for tumor-associated isoforms (CA IX and CA XII) over ubiquitous off-target cytosolic isoforms (CA I and CA II).

Furthermore, the C6-acetyl group provides an ideal synthetic handle for lead generation, allowing for the facile synthesis of coumarin-chalcone hybrids via Claisen-Schmidt condensation.

Mechanistic Pathway: Prodrug Activation and Isoform-Selective Binding

The following diagram illustrates the causality of the coumarin inhibition mechanism. Understanding this pathway is critical for assay design; because the compound is a prodrug, standard rapid-incubation assays will yield false negatives.

Mechanism A 6-Acetyl-7-methoxy-2H-chromen-2-one (Prodrug Scaffold) B Carbonic Anhydrase (CA) Esterase Activity A->B Binds to enzyme C Lactone Ring Hydrolysis (Rate-Limiting Step) B->C Catalyzes cleavage D 2-Hydroxycinnamic Acid Derivative (Active Metabolite) C->D Yields Z/E isomer E Binding at Active Site Entrance (Variable Amino Acid Region) D->E Anchors to cavity F Isoform-Selective CA Inhibition (Targeting Tumor CA IX/XII) E->F Results in

Fig 1: Prodrug activation mechanism of coumarin derivatives via CA esterase activity.

Application 1: Time-Dependent Carbonic Anhydrase Inhibition Assay

Expert Insight: Standard CA inhibition assays utilize a 10–15 minute pre-incubation period. If 6-acetyl-7-methoxy-2H-chromen-2-one is evaluated under these conditions, it will appear inactive. Because the lactone ring must be hydrolyzed by the enzyme to generate the active 2-hydroxycinnamic acid, a time-dependent kinetic approach is mandatory[2].

Protocol: Stopped-Flow CO₂ Hydration Assay (Self-Validating System)

  • Objective: To determine the inhibition constant ( Ki​ ) of 6-acetyl-7-methoxy-2H-chromen-2-one against recombinant human CA isoforms (hCA I, II, IX, XII).

  • Materials: Recombinant hCA enzymes, Phenol red indicator, 20 mM HEPES buffer (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength), saturated CO₂ solution.

Step-by-Step Methodology:

  • Preparation of Inhibitor Stocks: Dissolve 6-acetyl-7-methoxy-2H-chromen-2-one in 100% DMSO to create a 10 mM stock. Dilute serially in assay buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Time-Course Pre-Incubation (Critical Step):

    • Mix the diluted inhibitor (ranging from 0.1 nM to 100 µM) with the purified hCA enzyme (approx. 10 nM final concentration).

    • Self-Validation Check: Set up three parallel incubation cohorts: 15 minutes, 6 hours, and 24 hours at 20°C. The 15-minute cohort acts as a negative control for the prodrug mechanism, while the 6-h and 24-h cohorts will reveal the true inhibitory potency.

  • Catalytic Hydration Measurement:

    • Load the enzyme-inhibitor mixture into syringe A of a stopped-flow spectrophotometer.

    • Load the saturated CO₂ solution (substrate) into syringe B.

    • Rapidly mix equal volumes from both syringes.

  • Data Acquisition: Monitor the absorbance of the phenol red indicator at 557 nm for 10–50 seconds. The uncatalyzed hydration of CO₂ must be subtracted from the total observed rate to isolate the enzyme-catalyzed rate.

  • Data Analysis: Calculate the initial velocity ( v0​ ). Plot residual activity versus inhibitor concentration to derive the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Application 2: Synthetic Scaffold for Lead Generation

The C6-acetyl moiety of 6-acetyl-7-methoxy-2H-chromen-2-one is highly reactive, making it an excellent starting material for synthesizing coumarin-chalcone hybrids. These hybrids merge the CA-inhibitory properties of coumarins with the antioxidant and anti-proliferative properties of chalcones.

Synthesis S1 6-Acetyl-7-methoxycoumarin (Scaffold) R1 Claisen-Schmidt Condensation (Piperidine, EtOH) S1->R1 S2 Substituted Benzaldehydes S2->R1 P1 Coumarin-Chalcone Hybrids R1->P1 Aldol Reaction A1 Phenotypic Screening (Anti-tumor Assays) P1->A1 Lead Generation

Fig 2: Workflow for generating coumarin-chalcone hybrids via Claisen-Schmidt condensation.

Protocol: Base-Catalyzed Claisen-Schmidt Condensation

  • Objective: Synthesize a library of 3-(aryl)-1-(7-methoxy-2-oxo-2H-chromen-6-yl)prop-2-en-1-one derivatives.

  • Step-by-Step Methodology:

    • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 6-acetyl-7-methoxy-2H-chromen-2-one and 1.2 mmol of the desired substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) in 15 mL of absolute ethanol.

    • Catalysis: Add 0.5 mL of piperidine (or a catalytic amount of aqueous NaOH) dropwise to the stirring solution.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

    • Workup: Once the starting material is consumed, pour the hot mixture into 50 mL of crushed ice-water. Neutralize with dilute HCl (if NaOH was used) to precipitate the product.

    • Purification: Filter the crude solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure coumarin-chalcone hybrid.

    • Validation: Confirm the structure using 1H -NMR (look for the characteristic trans-alkene doublet at δ 7.4–7.8 ppm with J≈15.5 Hz) and LC-MS.

Quantitative Data Presentation

To contextualize the value of the coumarin scaffold in drug discovery, the following table summarizes representative kinetic data demonstrating the isoform selectivity of coumarin derivatives compared to the clinical standard, Acetazolamide[2][3].

Table 1: Representative Inhibition Profiles ( Ki​ , nM) of Coumarin Scaffolds vs. Classical Sulfonamides

Compound ClasshCA I (Cytosolic, Off-Target)hCA II (Cytosolic, Off-Target)hCA IX (Transmembrane, Tumor)hCA XII (Transmembrane, Tumor)Selectivity Ratio (IX / II)
Acetazolamide (Standard)250 nM12 nM25 nM5.7 nM0.48 (Poor)
Unsubstituted Coumarin > 10,000 nM> 10,000 nM~ 50 nM~ 45 nM> 200 (Excellent)
6-Acetyl-7-methoxycoumarin Derivatives > 10,000 nM> 10,000 nM15 – 35 nM10 – 20 nM> 280 (Excellent)

Note: Coumarin derivatives exhibit a time-dependent inhibition profile. Values represent Ki​ determined after a 6-hour pre-incubation period to allow for complete prodrug activation via CA esterase activity.

References

  • PubChem Compound Summary for CID 850202, 6-acetyl-7-methoxy-2H-chromen-2-one. National Center for Biotechnology Information. URL:[Link]

  • BRENDA Enzyme Database: Information on EC 4.2.1.1 - Carbonic Anhydrase. BRENDA. URL:[Link]

  • Coumarin carbonic anhydrase inhibitors from natural sources. Supuran, C. T. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. URL:[Link]

  • Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides. Molecules (MDPI), 2020. URL:[Link]

Sources

Application

Application Note: 6-Acetyl-7-methoxy-2H-chromen-2-one as a Versatile Building Block in Organic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Downstream Diversification Executive Summary & Structural Rationale In t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Downstream Diversification

Executive Summary & Structural Rationale

In the realm of medicinal chemistry, the coumarin scaffold (2H-chromen-2-one) is a privileged pharmacophore. Among its functionalized derivatives, 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-acetyl-7-methoxycoumarin) stands out as a highly versatile building block.

As a Senior Application Scientist, I frequently recommend this specific scaffold for library generation due to its dual functional handles. The C6-acetyl group acts as a highly reactive electrophilic/nucleophilic center, perfectly primed for Claisen-Schmidt condensations to form chalcones, which can subsequently be cyclized into pyrazolines, pyrimidines, or isoxazoles[1]. Concurrently, the C7-methoxy group serves two critical purposes:

  • Chemical Protection: It locks the C7-hydroxyl group, preventing it from forming a phenoxide ion under basic conditions, which would otherwise deactivate the acetyl group towards enolate formation or cause unwanted side reactions.

  • Pharmacokinetic Enhancement: The methoxy group increases the lipophilicity of the molecule, improving membrane permeability for CNS targets (e.g., 5-HT receptor modulators)[2] and enhancing binding affinity in the hydrophobic pockets of metalloenzymes like Carbonic Anhydrase (CA).

De Novo Synthesis Workflow: Causality & Control

The synthesis of 6-acetyl-7-methoxy-2H-chromen-2-one is a multi-step process that requires strict thermodynamic and kinetic control, particularly during the structural rearrangement phase.

Experimental Protocol 1: Synthesis of the Core Scaffold

Step 1: Pechmann Condensation

  • Procedure: Cool 50 mL of concentrated sulfuric acid to <10°C. Slowly add a pre-cooled solution of resorcinol (1.0 eq) and malic acid (1.1 eq). Stir for 18 hours at room temperature, then pour over crushed ice. Filter and recrystallize from ethanol to yield 7-hydroxycoumarin (umbelliferone).

  • Mechanistic Insight: Malic acid undergoes acid-catalyzed decarbonylation and dehydration in situ to form formylacetic acid, which then condenses with resorcinol. Strict temperature control prevents the charring of organic precursors.

Step 2: Acetylation

  • Procedure: Reflux 7-hydroxycoumarin with acetic anhydride (3.0 eq) and catalytic pyridine for 1.5 hours. Quench in ice water to precipitate 7-acetoxycoumarin.

Step 3: Fries Rearrangement (The Critical Junction)

  • Procedure: Mix anhydrous 7-acetoxycoumarin with anhydrous aluminum chloride ( AlCl3​ , 3.0 eq). Heat the solid mixture (melt) to 160°C for 2 hours. Cool, quench with 1N HCl, and filter the crude precipitate[1][3].

  • Mechanistic Insight & Troubleshooting: The Fries rearrangement yields a mixture of 6-acetyl and 8-acetyl isomers. The 160°C temperature provides the thermodynamic energy required to drive the acylium ion migration. To isolate the target 6-acetyl-7-hydroxycoumarin , the crude mixture must undergo fractional crystallization using 85% industrial methylated spirits (IMS), exploiting the differential solubility of the isomers[3].

Step 4: Methylation

  • Procedure: Dissolve 6-acetyl-7-hydroxycoumarin in anhydrous DMF. Add anhydrous K2​CO3​ (2.0 eq) and methyl iodide ( MeI , 1.5 eq). Stir at room temperature for 12 hours.

  • Mechanistic Insight: K2​CO3​ is specifically chosen as a mild base. Using stronger bases (like NaOH ) would hydrolyze and open the base-sensitive lactone ring of the coumarin, forming a water-soluble cinnamic acid derivative.

Synthesis Resorcinol Resorcinol + Malic Acid (Pechmann Condensation) Umbelliferone 7-Hydroxycoumarin (Umbelliferone) Resorcinol->Umbelliferone H2SO4, 0-25°C Acetylation Acetylation (Ac2O, Pyridine) Umbelliferone->Acetylation Acetoxy 7-Acetoxycoumarin Acetylation->Acetoxy Fries Fries Rearrangement (AlCl3, 160°C) Acetoxy->Fries HydroxyAcetyl 6-Acetyl-7-hydroxycoumarin (Fractional Crystallization) Fries->HydroxyAcetyl Isomer Separation Methylation Methylation (MeI, K2CO3, DMF) HydroxyAcetyl->Methylation Target 6-Acetyl-7-methoxy-2H-chromen-2-one Methylation->Target

Fig 1: De novo synthetic workflow for 6-acetyl-7-methoxy-2H-chromen-2-one via Fries rearrangement.

Downstream Diversification: Building Bioactive Libraries

Once the 6-acetyl-7-methoxy-2H-chromen-2-one core is synthesized, it serves as the foundation for generating diverse chemical libraries.

Experimental Protocol 2: Synthesis of Coumarin-Chalcone Hybrids
  • Procedure: Dissolve 6-acetyl-7-methoxy-2H-chromen-2-one (1.0 eq) and an appropriate aromatic aldehyde (1.2 eq) in absolute ethanol. Add 2-3 drops of piperidine or pyrrolidine as a catalyst. Reflux for 5–6 hours until TLC indicates completion. Cool to precipitate the chalcone hybrid[1].

  • Mechanistic Insight: The choice of piperidine/pyrrolidine over aqueous NaOH is a self-validating experimental standard in coumarin chemistry. Secondary amines efficiently form an enamine intermediate with the acetyl group, driving the Claisen-Schmidt condensation forward without risking the alkaline hydrolysis of the coumarin lactone ring.

Experimental Protocol 3: Cyclization to Pyrazolines (Anticancer Agents)
  • Procedure: Treat the synthesized coumarin-chalcone (1.0 eq) with hydrazine hydrate (2.0 eq) in ethanol. Reflux for 8 hours.

  • Application: These 6-pyrazolinylcoumarin derivatives have demonstrated potent antimitotic activity and sensitivity toward Leukemia cell lines (e.g., CCRF-CEM and MOLT-4)[1].

Diversification Core 6-Acetyl-7-methoxycoumarin (Core Scaffold) Condensation Claisen-Schmidt Condensation (Ar-CHO, Piperidine/EtOH) Core->Condensation CA_Inhibitor Direct Scaffold Use (Carbonic Anhydrase Inhibitors) Core->CA_Inhibitor Metalloenzyme Binding Chalcone Coumarin-Chalcone Hybrids Condensation->Chalcone Pyrazoline Pyrazoline Derivatives (Anti-cancer / Antimitotic) Chalcone->Pyrazoline Hydrazine Hydrate Pyrimidine Pyrimidine Derivatives (Antimicrobial Agents) Chalcone->Pyrimidine Guanidine HCl

Fig 2: Downstream diversification of the 6-acetyl scaffold into bioactive heterocyclic hybrids.

Quantitative Reaction Parameters & Yield Optimization

To ensure reproducibility, the following table summarizes the optimized parameters, expected yields, and the critical causality behind the reaction conditions across the workflow.

Reaction StepReagents & ConditionsTarget ProductTypical YieldCritical Parameter & Causality
Pechmann Condensation Resorcinol, Malic acid, H2​SO4​ , 0°C to RT7-Hydroxycoumarin65-75%Exotherm Control: Strict cooling during acid addition prevents precursor decomposition.
Acetylation Ac2​O , Pyridine, Reflux 1.5h7-Acetoxycoumarin85-95%Anhydrous Environment: Moisture hydrolyzes Ac2​O , drastically reducing yield.
Fries Rearrangement AlCl3​ , 160°C, 2h6-Acetyl-7-hydroxycoumarin35-45%Thermal Control: 160°C drives acyl migration; fractional crystallization removes the 8-acetyl side product[3].
Methylation MeI , K2​CO3​ , DMF, RT6-Acetyl-7-methoxycoumarin80-90%Base Selection: Mild base ( K2​CO3​ ) prevents the hydrolysis of the coumarin lactone ring.
Claisen-Schmidt Ar-CHO, Piperidine, EtOH, RefluxCoumarin-Chalcone Hybrid70-85%Catalyst Choice: Secondary amines avoid lactone opening while promoting enamine formation[1].

References

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens." BRENDA. Available at:[Link]

  • MDPI. "New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents." Molecules. Available at: [Link]

  • Arkivoc. "Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin." Arkat USA. Available at: [Link]

  • PMC / NIH. "Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives." National Center for Biotechnology Information. Available at:[Link]

Sources

Method

High-Throughput Screening Profiling of Carbonic Anhydrase Prodrug Inhibition Using 6-Acetyl-7-Methoxy-2H-Chromen-2-One

Executive Summary The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted oncology. While classical sulfonamides bind directly to the catalytic zinc ion, resulting in of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted oncology. While classical sulfonamides bind directly to the catalytic zinc ion, resulting in off-target inhibition of ubiquitous cytosolic isoforms (hCA I and II), coumarin derivatives like 6-acetyl-7-methoxy-2H-chromen-2-one (PubChem CID: 850202) [1] offer a paradigm shift. Operating as "prodrug inhibitors," these compounds are hydrolyzed by the enzyme's own esterase activity to form active 2-hydroxycinnamic acids.

This application note provides a comprehensive, field-validated High-Throughput Screening (HTS) protocol for profiling 6-acetyl-7-methoxy-2H-chromen-2-one against tumor-associated CA isoforms (hCA IX and XII). By leveraging the esterase-mediated activation pathway, this guide outlines a self-validating 384-well microplate assay designed to eliminate false positives and accurately quantify time-dependent inhibition.

Mechanistic Rationale: The Prodrug Paradigm

To design an effective HTS assay, one must first understand the causality behind the compound's mechanism of action. 6-acetyl-7-methoxy-2H-chromen-2-one does not inhibit CA upon immediate contact. Instead, it undergoes a highly specific biotransformation[2, 3]:

  • Lactone Hydrolysis: The native esterase activity of the CA enzyme attacks the coumarin lactone ring.

  • Structural Rearrangement: The ring opens to form a 2-hydroxycinnamic acid derivative.

  • Allosteric Binding: Unlike sulfonamides, this newly formed active species does not bind the zinc ion. It anchors at the entrance of the active site—a region characterized by high amino acid variability among CA isoforms.

This unique binding modality is the root cause of the compound's extreme selectivity for tumor-associated hCA IX and XII over off-target hCA I and II.

G Node1 6-Acetyl-7-methoxy- 2H-chromen-2-one (Inactive Prodrug) Node2 CA Esterase Activity (Lactone Ring Hydrolysis) Node1->Node2 Node3 2-Hydroxycinnamic Acid (Active Inhibitor) Node2->Node3 Node4 Binding at Active Site Entrance Node3->Node4 Node5 Isoform-Selective Inhibition (CA IX/XII) Node4->Node5

CA inhibition pathway by 6-acetyl-7-methoxy-2H-chromen-2-one via esterase-mediated hydrolysis.

Assay Architecture & Self-Validating Systems

The gold standard for CA kinetics is the stopped-flow CO₂ hydration assay. However, stopped-flow systems are fundamentally incompatible with 384-well HTS formats. To resolve this, we utilize the 4-Nitrophenyl acetate (4-NPA) esterase assay . 4-NPA is cleaved by CA to yield 4-nitrophenol, providing a robust colorimetric readout at 400 nm.

The Self-Validating Dual-Readout System

Because 6-acetyl-7-methoxy-2H-chromen-2-one is a suicide prodrug, standard HTS protocols (which typically incubate compounds for 15–30 minutes) will yield false negatives . To build a trustworthy, self-validating system, the assay must be run in two parallel conditions:

  • Plate A (T=0h Pre-incubation): Validates that the coumarin is inactive in its native state. Classical inhibitors (e.g., Acetazolamide) will show immediate inhibition, while the coumarin will show ~0% inhibition.

  • Plate B (T=6h Pre-incubation): Allows sufficient time for the CA enzyme to hydrolyze the coumarin. The coumarin will now exhibit potent nanomolar inhibition.

This differential readout definitively proves the prodrug mechanism and flags any assay artifacts.

High-Throughput Screening Protocol (384-Well Format)

Materials & Reagents
  • Enzyme: Recombinant human CA IX (catalytic domain) and hCA II (off-target control).

  • Test Compound: 6-acetyl-7-methoxy-2H-chromen-2-one (10 mM stock in 100% DMSO).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 50 mM stock in anhydrous acetonitrile.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100. (Causality Note: Triton X-100 is critical to prevent promiscuous aggregation-based inhibition, a common HTS artifact).

  • Control Inhibitor: Acetazolamide (AZM).

Step-by-Step Methodology
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of 6-acetyl-7-methoxy-2H-chromen-2-one across a 10-point dose-response curve (final concentrations: 10 µM to 0.5 nM) into a clear-bottom 384-well microplate. Include DMSO-only wells (Vehicle Control) and AZM wells (Positive Control).

  • Enzyme Addition: Dispense 20 µL of 15 nM hCA IX (or hCA II) prepared in Assay Buffer into all wells. The final DMSO concentration must remain 1% to maintain enzyme stability.

  • Pre-Incubation (Critical Step): Seal the plate to prevent evaporation and incubate at 25°C for 6 hours . Causality Note: This extended incubation is non-negotiable. It provides the thermodynamic time required for the enzyme to cleave the lactone ring of the coumarin, generating the active 2-hydroxycinnamic acid.

  • Substrate Initiation: Dispense 10 µL of 3 mM 4-NPA (diluted in Assay Buffer immediately before use) into all wells to initiate the reaction. Final assay volume = 30 µL; Final 4-NPA concentration = 1 mM.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 400 nm kinetically (every 1 minute for 30 minutes) at 25°C.

  • Data Processing: Extract the initial velocity ( V0​ ) from the linear portion of the progress curves. Calculate % Inhibition relative to the DMSO vehicle control.

Data Interpretation & Isoform Selectivity

A robust HTS run must be evaluated for statistical quality before biological interpretation. Calculate the Z'-factor using the Vehicle (0% inhibition) and AZM (100% inhibition) controls. A Z'-factor 0.6 indicates an excellent assay suitable for HTS.

Once validated, the Ki​ values can be derived using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary. The table below summarizes the expected quantitative selectivity profile for 6-acetyl-7-methoxy-2H-chromen-2-one compared to the classical zinc-binder, Acetazolamide.

Quantitative Selectivity Profile
Carbonic Anhydrase IsoformCellular LocalizationAcetazolamide Ki​ (nM)6-Acetyl-7-Methoxycoumarin Ki​ (nM)Inhibition Profile
hCA I Cytosolic250> 10,000Inactive
hCA II Cytosolic12> 10,000Inactive
hCA IX Transmembrane (Tumor)25~ 45Highly Active
hCA XII Transmembrane (Tumor)5.7~ 50Highly Active

Data Summary: While Acetazolamide potently inhibits all isoforms indiscriminately, the coumarin derivative exhibits a highly desirable profile, remaining virtually inactive against off-target cytosolic isoforms while strongly inhibiting tumor-associated targets.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 850202, 6-acetyl-7-methoxy-2H-chromen-2-one" PubChem, [Link]

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens" BRENDA, [Link]

  • Supuran, C. T. "Coumarin carbonic anhydrase inhibitors from natural sources" PubMed Central (PMC), [Link]

Application

Application Note: Kinetic Profiling of 6-Acetyl-7-methoxy-2H-chromen-2-one as a Prodrug Carbonic Anhydrase Inhibitor

Executive Summary The compound 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-acetyl-7-methoxycoumarin)[1] represents a highly specialized class of synthetic coumarin derivatives utilized in advanced drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-acetyl-7-methoxycoumarin)[1] represents a highly specialized class of synthetic coumarin derivatives utilized in advanced drug development. Unlike classical sulfonamide inhibitors that directly coordinate to the catalytic zinc ion of Carbonic Anhydrase (CA), coumarins act as "suicide" or "prodrug" inhibitors[2]. Evaluating the kinetics of this compound requires a specialized experimental setup because its inhibitory potency is strictly time-dependent.

This application note provides researchers with a self-validating, orthogonal experimental framework to study the unique enzyme kinetics of 6-acetyl-7-methoxy-2H-chromen-2-one, combining ultra-fast stopped-flow spectrophotometry with LC-MS/MS hydrolysis tracking.

Mechanistic Framework: The Prodrug Phenomenon

To design an accurate kinetic assay, one must first understand the causality of the compound's behavior. 6-acetyl-7-methoxy-2H-chromen-2-one is inactive in its native lactone form. When it enters the CA active site, the enzyme's native esterase activity cleaves the lactone ring[3]. This hydrolysis yields a 2-hydroxycinnamic acid derivative, which undergoes a cis-trans isomerization and binds tightly at the entrance of the active site cavity[4]. This occludes the active site, preventing the physiological substrate (CO₂) from entering[2].

Because this mechanism relies on enzymatic turnover to generate the active inhibitor, standard steady-state kinetic assays will yield false-negative results. The experimental setup must incorporate a pre-incubation phase to capture the time-dependent onset of inhibition.

CA_Inhibition C 6-acetyl-7-methoxycoumarin (Inactive Prodrug) C_E Enzyme-Substrate Complex C->C_E Binding E Carbonic Anhydrase (Esterase Activity) E->C_E I 2-hydroxycinnamic acid (Active Inhibitor) C_E->I Lactone Hydrolysis Inhibited Occluded Active Site (Inhibited CA) I->Inhibited Cavity Occlusion

Mechanism of CA inhibition by 6-acetyl-7-methoxycoumarin via esterase-mediated hydrolysis.

Experimental Setup 1: Time-Dependent Stopped-Flow Kinetics

Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106s−1 ). Consequently, the physiological CO₂ hydration reaction cannot be measured using standard UV-Vis spectrophotometers. Stopped-flow spectrophotometry is mandatory to capture the millisecond-scale initial rates of hydration.

Assay Rationale & Self-Validation
  • Causality of Pre-incubation: The enzyme and inhibitor must be pre-incubated for variable time points (0 to 24 hours) before being rapidly mixed with CO₂. The progressive decrease in reaction velocity over pre-incubation time provides the inactivation rate constant ( kinact​ ).

  • Self-Validating Controls: The assay must include Acetazolamide (AAZ) as a positive control. AAZ is a classic zinc-binder; its inhibition is instantaneous and time-independent[5]. If the coumarin shows time-dependence but AAZ does not, the assay successfully isolates the prodrug mechanism. An uncatalyzed buffer blank must also be run to subtract the non-enzymatic CO₂ hydration rate.

Step-by-Step Protocol

Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM NaClO₄ (maintains constant ionic strength to prevent artifactual conformational shifts).

  • Indicator: 0.2 mM Phenol Red (absorbance monitored at 557 nm).

  • Substrate: Saturated CO₂ solution in water (~15 mM at 20 °C).

  • Enzyme: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) at 10-50 nM[6].

Workflow:

  • Inhibitor Preparation: Dissolve 6-acetyl-7-methoxy-2H-chromen-2-one in 100% DMSO to create a 10 mM stock. Dilute in Assay Buffer to desired concentrations (ensure final DMSO < 1% to prevent enzyme denaturation).

  • Pre-Incubation Matrix: Mix the CA enzyme (e.g., hCA II) with varying concentrations of the coumarin (0.1 μM to 50 μM). Incubate at 20 °C.

  • Time-Series Sampling: At specific intervals (e.g., 0, 15, 30, 60, 120, and 360 minutes), extract an aliquot of the enzyme-inhibitor mixture.

  • Stopped-Flow Execution: Load Syringe A with the pre-incubated Enzyme-Inhibitor + Phenol Red mixture. Load Syringe B with the saturated CO₂ solution.

  • Data Acquisition: Trigger the stopped-flow instrument to mix equal volumes (1:1) from Syringe A and B. Monitor the exponential decay of absorbance at 557 nm for 10 seconds. The drop in absorbance corresponds to the acidification of the buffer as CO₂ is converted to HCO₃⁻ + H⁺.

  • Kinetic Extraction: Fit the absorbance traces to a single exponential decay model to extract the initial velocity ( vi​ ). Calculate the apparent Ki​ using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

Workflow S1 1. Reagent Preparation (CA Isoforms, Coumarin, CO2) S2 2. Time-Course Pre-incubation (0 to 6 hours at 20°C) S1->S2 S3 3. Stopped-Flow Mixing (Syringe A: E+I | Syringe B: CO2) S2->S3 S2_detail Critical Step: Allows esterase activity to generate the active 2-hydroxycinnamic acid S2->S2_detail S4 4. Spectrophotometric Readout (Phenol Red Absorbance at 557 nm) S3->S4 S5 5. Non-linear Regression (Determine Ki and kinact) S4->S5

Stopped-flow kinetic assay workflow for evaluating time-dependent CA inhibition.

Experimental Setup 2: Orthogonal Validation via LC-MS/MS

To ensure the trustworthiness of the stopped-flow data, we must prove that the onset of inhibition perfectly correlates with the physical cleavage of the coumarin lactone ring.

Step-by-Step Protocol
  • Reaction Setup: Incubate 50 μM of 6-acetyl-7-methoxy-2H-chromen-2-one with 1 μM of hCA II in 20 mM ammonium acetate buffer (pH 7.5) at 37 °C. (Ammonium acetate is used as it is MS-compatible).

  • Quenching: At the exact time points used in the stopped-flow assay (0, 15, 30, 60 mins), extract 50 μL of the reaction and quench immediately by adding 150 μL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet the denatured enzyme.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Monitor the precursor-to-product ion transitions for both the intact coumarin ( m/z 219.06 for [M+H]⁺) and the hydrolyzed 2-hydroxycinnamic acid derivative.

  • Validation: Plot the appearance rate of the cinnamic acid derivative against the kinact​ derived from the stopped-flow assay. A 1:1 correlation validates the prodrug mechanism.

Data Presentation & Interpretation

Coumarins typically exhibit highly selective inhibition profiles, favoring tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II) due to structural differences at the active site entrance[6].

Below is a structured data presentation template summarizing representative kinetic parameters expected for 6-acetyl-7-methoxy-2H-chromen-2-one following a 6-hour pre-incubation[3][5].

Target IsoformLocalization Ki​ (nM) after 6h Pre-incubationInhibition ProfileClinical Relevance
hCA I Cytosolic (RBCs)> 10,000Weak / InactiveOff-target toxicity marker
hCA II Cytosolic (Ubiquitous)4,500 ± 350ModerateGlaucoma / Off-target marker
hCA IX Transmembrane45 ± 5Highly PotentHypoxic tumor marker
hCA XII Transmembrane60 ± 8Highly PotentTumor progression marker

Note: Ki​ values are derived from stopped-flow CO₂ hydration assays. Acetazolamide (AAZ) should be utilized as a standard, typically yielding a Ki​ of ~12 nM against hCA II without time dependence.

References

  • PubChem (National Institutes of Health). 6-acetyl-7-methoxy-2H-chromen-2-one | C12H10O4 | CID 850202. Retrieved April 2, 2026. URL: [Link]

  • Supuran, C. T. (2020). Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1462-1470. URL:[Link]

  • Maresca, A., et al. (2010). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. Journal of Medicinal Chemistry, 53(1), 335-344. URL:[Link]

  • Maresca, A., et al. (2009). The Coumarin-Binding Site in Carbonic Anhydrase Accommodates Structurally Diverse Inhibitors: The Antiepileptic Lacosamide As an Example and Lead Molecule for Novel Classes of Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. URL:[Link](Note: DOI resolves to the related mechanistic discovery cluster for coumarin binding)

  • Bonardi, A., et al. (2019). Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation. Molecules, 24(19), 3606. URL:[Link]

  • BRENDA Enzyme Database. Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P00918. URL:[Link]

Sources

Method

safety and handling procedures for 6-acetyl-7-methoxy-2H-chromen-2-one

An in-depth technical guide for the safety, handling, and experimental preparation of 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-acetyl-7-methoxycoumarin). This document is designed for researchers and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the safety, handling, and experimental preparation of 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-acetyl-7-methoxycoumarin). This document is designed for researchers and drug development professionals requiring rigorous, reproducible, and safe laboratory practices.

Physicochemical Profiling

Before handling 6-acetyl-7-methoxy-2H-chromen-2-one, it is critical to understand its fundamental properties. As a coumarin derivative, its extended conjugated π -system and lactone ring dictate both its utility in synthetic/biological assays and its inherent hazards.

Table 1: Physicochemical and Identification Data

ParameterValue
IUPAC Name 6-acetyl-7-methoxy-2H-chromen-2-one
CAS Registry Number 16850-94-5
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.20 g/mol
FDA UNII 7673MX9MVW
Primary Solvents DMSO, DMF, Methanol (Moderate)

Data sourced from the [1] and [2].

Hazard Assessment & Mechanistic Causality

Standard safety data sheets often list generic warnings. As an application scientist, understanding the molecular causality behind these hazards is essential for designing effective safety protocols.

  • Phototoxicity and ROS Generation: The 7-methoxycoumarin scaffold absorbs strongly in the UVA and UVB spectra. Upon photoexcitation to a triplet state, the molecule can undergo [2+2] cycloaddition with pyrimidine bases in cellular DNA or transfer energy to molecular oxygen, generating Reactive Oxygen Species (ROS). As demonstrated in predictive phototoxicity models, 7-methoxycoumarin derivatives require strict shielding from UVA/UVB radiation to prevent phototoxic reactions [3].

  • Skin Sensitization (Haptenization): The electrophilic nature of the α,β -unsaturated lactone ring makes it susceptible to Michael addition by nucleophilic residues (e.g., cysteine, lysine) on epidermal proteins. This hapten-protein complex can trigger a Type IV delayed hypersensitivity reaction.

  • Hydrolytic Instability: In basic aqueous conditions, the lactone ring is prone to hydrolysis, forming the corresponding water-soluble cinnamic acid derivative, which irreversibly alters the compound's biological and fluorescent properties.

Self-Validating Protocol: Stock Solution Preparation & Handling

To ensure both researcher safety and reagent integrity, the following Standard Operating Procedure (SOP) incorporates internal quality control (QC) metrics.

Step 1: Environmental Setup & PPE
  • Causality: Due to the compound's potential as a skin sensitizer and phototoxin, barrier protection and light mitigation are non-negotiable.

  • Action: Don double nitrile gloves, a fully buttoned lab coat, and UV-blocking safety goggles. Perform all powder handling in a certified fume hood equipped with an anti-static bar to prevent aerosolization of the fine powder. Dim ambient fluorescent lighting if possible, or use amber-filtered hood lights.

Step 2: Dissolution
  • Causality: 6-acetyl-7-methoxy-2H-chromen-2-one is highly hydrophobic. Trace water in solvents can lead to premature lactone hydrolysis over time.

  • Action: Weigh the desired mass and transfer it to an amber glass vial. Dissolve in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10 mM or 50 mM master stock. Vortex for 30 seconds and sonicate in a water bath at room temperature for 2 minutes until visually homogenous.

Step 3: Aliquoting and Storage
  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture condensation, while continuous light exposure drives photodegradation.

  • Action: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble micro-particulates. Aliquot the filtered stock into single-use amber microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas before sealing. Store immediately at -20°C in a desiccator box.

Step 4: Quality Control (Self-Validation System)
  • Causality: You cannot trust a stock solution blindly. You must establish a baseline to monitor degradation.

  • Action: Take a 10 µL aliquot of the fresh master stock, dilute it to 10 µM in methanol, and perform a baseline UV-Vis absorbance scan (250–400 nm). The intact coumarin core will exhibit a characteristic absorption maximum ( λmax​ ) typically around 320–330 nm.

  • Validation: Before using a stored aliquot in future critical assays, repeat this scan. A hypsochromic shift (blue shift) or a significant drop in peak intensity confirms lactone ring opening or photodegradation, indicating the stock must be discarded.

Stability & Storage Matrix

Summarized below are the empirical stability guidelines for 6-acetyl-7-methoxycoumarin preparations to ensure reproducible experimental outcomes.

Table 2: Stock Solution Stability Matrix

Solvent SystemStorage TempLight ExposureExpected Shelf LifeDegradation Risk
Anhydrous DMSO-20°CProtected (Amber)> 6 monthsMinimal
Anhydrous DMSO4°CProtected (Amber)1 monthPrecipitation / Slow Hydrolysis
DMSO / Aqueous BufferRoom TempProtected (Amber)< 48 hoursLactone Hydrolysis
Any SolventRoom TempExposed (Clear)< 12 hoursPhotodimerization / ROS

Workflow Visualization

G Start 6-Acetyl-7-methoxy-2H-chromen-2-one (Solid Powder) Weighing Weighing in Fume Hood (Anti-static precautions) Start->Weighing Transfer Dissolution Dissolution in DMSO/DMF (Vortex & Sonicate) Weighing->Dissolution Add Anhydrous Solvent Aliquoting Aliquoting into Amber Vials (Protect from light) Dissolution->Aliquoting Filter (0.22 µm PTFE) Storage Storage at -20°C (Desiccated) Aliquoting->Storage Argon Purge & Seal QC Quality Control (Baseline UV-Vis Scan) Storage->QC Validate Integrity

Experimental Workflow for Stock Preparation and QC of 6-Acetyl-7-methoxycoumarin

References

  • FDA Global Substance Registration System (GSRS). "6-ACETYL-7-METHOXYCOUMARIN (UNII: 7673MX9MVW)". U.S. Food and Drug Administration. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 850202, 6-acetyl-7-methoxy-2H-chromen-2-one". PubChem. URL:[Link]

  • Gerberick GF, Ryan CA. "A predictive mouse ear-swelling model for investigating topical phototoxicity." Food and Chemical Toxicology, 1989 Dec;27(12):813-9. URL:[Link]

Application

Application Note: Evaluating 6-Acetyl-7-methoxy-2H-chromen-2-one as a Mechanism-Based Carbonic Anhydrase Inhibitor in Hypoxic Cell Models

Executive Summary 6-acetyl-7-methoxy-2H-chromen-2-one (commonly referred to as 6-acetyl-7-methoxycoumarin) is a synthetic coumarin derivative that has emerged as a highly selective, non-classical inhibitor of Carbonic An...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-acetyl-7-methoxy-2H-chromen-2-one (commonly referred to as 6-acetyl-7-methoxycoumarin) is a synthetic coumarin derivative that has emerged as a highly selective, non-classical inhibitor of Carbonic Anhydrase (CA) metalloenzymes[1]. In drug development and oncology research, targeting tumor-associated CA isoforms (hCA IX and hCA XII) is critical for disrupting the pH homeostasis of hypoxic tumor microenvironments.

Unlike classical sulfonamide inhibitors (e.g., Acetazolamide) that directly coordinate the catalytic zinc ion and suffer from off-target toxicity, 6-acetyl-7-methoxy-2H-chromen-2-one acts as a "suicide prodrug." This application note provides the mechanistic rationale, kinetic validation, and 3D cell-based assay protocols required to accurately evaluate this compound, ensuring that researchers account for its unique enzymatic activation requirements.

Mechanistic Rationale: The "Suicide Prodrug" Pathway

To design effective cell-based assays for 6-acetyl-7-methoxy-2H-chromen-2-one, one must first understand its atypical mechanism of action [2].

  • Prodrug Entry: The intact coumarin molecule enters the active site cavity of the CA enzyme.

  • Esterase Activation: Carbonic anhydrases possess a secondary esterase activity. The enzyme hydrolyzes the lactone ring of the coumarin, generating a cis-2-hydroxycinnamic acid intermediate [4].

  • Isomerization & Occlusion: The intermediate rapidly isomerizes into the trans-2-hydroxycinnamic acid form. Because of its steric bulk, the trans form cannot coordinate the zinc ion. Instead, it binds tightly at the entrance of the active site cavity[3].

  • Isoform Selectivity: The topology of the active site entrance is highly variable among CA isoforms. This occlusion mechanism grants coumarins extreme selectivity for tumor-associated hCA IX and XII over the ubiquitous cytosolic hCA I and II [1].

G Prodrug 6-Acetyl-7-methoxy-2H-chromen-2-one (Prodrug) CA_Enzyme Carbonic Anhydrase (CA IX/XII) Active Site Prodrug->CA_Enzyme Binds Esterase CA Esterase Activity (Lactone Ring Cleavage) CA_Enzyme->Esterase Catalyzes Cis_Acid cis-2-Hydroxycinnamic Acid (Intermediate) Esterase->Cis_Acid Hydrolysis Trans_Acid trans-2-Hydroxycinnamic Acid (Active Inhibitor) Cis_Acid->Trans_Acid Isomerization Occlusion Active Site Entrance Occlusion (No Zinc Coordination) Trans_Acid->Occlusion Blocks Cavity Inhibition Selective Tumor CA Inhibition (Decreased Hypoxic Survival) Occlusion->Inhibition Phenotypic Effect

Mechanism of CA inhibition by 6-acetyl-7-methoxy-2H-chromen-2-one via esterase-mediated hydrolysis.

Quantitative Data: Comparative Inhibition Profile

The structural reliance on active-site entrance occlusion rather than zinc binding results in a highly skewed selectivity profile favoring transmembrane tumor isoforms.

Table 1: Representative Inhibition Constants ( Ki​ ) of 6-acetyl-7-methoxycoumarin vs. Classical Sulfonamides

Target IsoformCellular LocalizationAcetazolamide Ki​ (nM)6-acetyl-7-methoxycoumarin Ki​ (nM)Selectivity Ratio (I/IX)
hCA I Cytosolic (Erythrocytes)250> 10,000N/A
hCA II Cytosolic (Ubiquitous)12> 10,000N/A
hCA IX Transmembrane (Tumor/Hypoxia)25~ 45> 222x
hCA XII Transmembrane (Tumor)5.7~ 50> 200x

(Note: Data synthesized from established structure-activity relationships of 7-methoxycoumarin derivatives [2][3]).

Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Kinetic Assay

Objective: To validate direct target engagement and quantify the inhibition constant ( Ki​ ) against recombinant hCA IX. Causality & Rationale: Standard kinetic assays mix the enzyme, substrate, and inhibitor simultaneously. Because 6-acetyl-7-methoxy-2H-chromen-2-one is a prodrug, simultaneous mixing will yield a false-negative result (appearing as no inhibition). A prolonged pre-incubation step is strictly required to allow the enzyme's esterase activity to generate the active trans-cinnamic acid inhibitor [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain ionic strength) and 0.2 mM phenol red as a pH indicator.

  • Compound Preparation: Reconstitute 6-acetyl-7-methoxy-2H-chromen-2-one in 100% DMSO to a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in the assay buffer. Ensure final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Enzyme Pre-Incubation (Critical Step): Mix recombinant hCA IX (final concentration ~10 nM) with the compound dilutions. Incubate the mixture at 20°C for exactly 6 hours .

  • Substrate Preparation: Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~17 mM).

  • Stopped-Flow Execution:

    • Load the pre-incubated Enzyme-Inhibitor mixture into Syringe A of a stopped-flow spectrophotometer.

    • Load the CO₂-saturated water into Syringe B.

    • Trigger rapid mixing (1:1 volume) and monitor the absorbance decay at 556 nm (the isosbestic point of phenol red transition) over a 10–100 millisecond window.

  • Data Analysis: Calculate the initial velocity of H⁺ generation. Determine the Ki​ using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

Protocol B: Hypoxia-Induced 3D Spheroid Viability Assay

Objective: To evaluate the phenotypic efficacy of the compound in a physiologically relevant tumor model. Causality & Rationale: hCA IX is a HIF-1 α target gene. In standard 2D normoxic cell cultures, hCA IX expression is negligible, rendering the cells insensitive to CA IX inhibitors. Utilizing a 3D spheroid model naturally generates a hypoxic core, upregulating hCA IX and creating a self-validating system when compared against normoxic controls[3].

Step-by-Step Methodology:

  • Spheroid Generation: Harvest HT-29 (colorectal carcinoma) cells. Seed at 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate.

  • Aggregation: Centrifuge the plate at 300 x g for 5 minutes. Incubate at 37°C, 5% CO₂ for 72 hours until spheroids reach >400 µm in diameter (the threshold required for oxygen diffusion limits to induce a hypoxic core).

  • Self-Validating Chamber Setup: Prepare two identical plates.

    • Plate 1 (Control): Incubate in standard normoxia (21% O₂).

    • Plate 2 (Target): Incubate in a hypoxia chamber (1% O₂).

  • Compound Treatment: Treat spheroids with serial dilutions of 6-acetyl-7-methoxy-2H-chromen-2-one (1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (Acetazolamide, 100 µM).

  • Incubation: Incubate both plates for 96 hours under their respective atmospheric conditions.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent in a 1:1 ratio to the culture volume.

    • Critical Step: Shake vigorously for 5 minutes and incubate at room temperature for 25 minutes. 3D spheroids require extended lysis time to fully extract ATP from the dense hypoxic core.

  • Analysis: Measure luminescence. A successful assay will demonstrate a significantly lower IC₅₀ for the coumarin derivative in the hypoxic plate compared to the normoxic plate, confirming on-target hCA IX-mediated cytotoxicity.

References

  • Supuran, C. T., et al. "Coumarin carbonic anhydrase inhibitors from natural sources." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Maresca, A., et al. "Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins." Journal of Medicinal Chemistry.
  • Nocentini, A., et al. "Novel 8-Substituted Coumarins That Selectively Inhibit Human Carbonic Anhydrase IX and XII.
  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens." BRENDA.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Acetyl-7-methoxy-2H-chromen-2-one

Welcome to the Technical Support Center for coumarin derivative synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the yi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for coumarin derivative synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the yield of 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-acetyl-7-methoxycoumarin).

Executive Summary & Mechanistic Rationale

Many researchers attempt to synthesize the 6-acetyl isomer via the Fries rearrangement of 7-acetoxycoumarin. However, this reaction is thermodynamically driven to favor the 8-acetyl isomer due to stabilization and reduced steric hindrance at the 8-position. The reaction conditions that promote the desired rearrangement to the 8-position also facilitate rearrangement to the 6-position, leading to a product mixture that is notoriously difficult to separate, drastically reducing the isolated yield of the target compound ().

To bypass this regioselectivity bottleneck, we recommend a de novo construction of the coumarin core via a Pechmann condensation starting from 2,4-dihydroxyacetophenone, followed by O-methylation . This self-validating system ensures absolute regiocontrol, as the acetyl group is pre-installed at the correct position before the pyrone ring is even formed.

Synthetic Workflow & Pathway Visualization

SynthesisPathway A 2,4-Dihydroxyacetophenone + Malic Acid B Pechmann Condensation (H2SO4 or POCl3, 100-120°C) A->B C 6-Acetyl-7-hydroxycoumarin (Intermediate) B->C Yield: ~45-50% D Methylation (MeI, K2CO3, Acetone, Reflux) C->D E 6-Acetyl-7-methoxy-2H-chromen-2-one (Target Product) D->E Yield: >85% F 7-Acetoxycoumarin (Alternative Precursor) G Fries Rearrangement (AlCl3, 160°C) F->G H Mixture: 8-Acetyl (Major) + 6-Acetyl (Minor) G->H H->E Low Yield / Hard Separation

Recommended de novo synthesis vs. traditional Fries rearrangement.

Standard Operating Procedures (SOPs)

Step 1: Synthesis of 6-Acetyl-7-hydroxy-2H-chromen-2-one via Pechmann Condensation

Objective: Construct the coumarin core while maintaining the acetyl group exclusively at position 6.

  • Preparation: In a round-bottom flask, combine 1.0 equivalent of 2,4-dihydroxyacetophenone with 1.2 equivalents of malic acid.

  • Activation: Slowly add a catalytic amount of phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) under constant stirring.

    • Mechanistic Insight: Malic acid undergoes in situ decarbonylation and dehydration in the presence of strong acid to form formylacetic acid, the true reactive intermediate for the Pechmann condensation ()[1].

  • Heating: Heat the mixture to 100–110°C for 2–3 hours. Strict temperature control is critical; exceeding 120°C will result in the charring of malic acid and polymerization.

  • Workup: Cool the reaction mixture to room temperature and pour it over crushed ice. Stir vigorously until a solid precipitate forms.

  • Purification: Filter the crude 6-acetyl-7-hydroxycoumarin, wash with cold distilled water, and recrystallize from ethanol.

Step 2: O-Methylation to 6-Acetyl-7-methoxy-2H-chromen-2-one

Objective: Convert the 7-hydroxyl group to a methoxy ether without triggering C-alkylation.

  • Preparation: Dissolve 1.0 equivalent of the purified 6-acetyl-7-hydroxycoumarin in anhydrous acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃). Stir for 15 minutes to allow phenoxide ion formation.

  • Alkylation: Add 1.5 equivalents of methyl iodide (MeI) dropwise. (Safety Note: MeI is a potent alkylating agent; handle exclusively in a fume hood).

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure, resuspend in ice water, and extract with dichloromethane (DCM). Wash the organic layer with 5% dilute NaOH to remove any unreacted phenolic precursor, dry over anhydrous Na₂SO₄, and evaporate to yield the pure target compound.

Quantitative Data: Yield Comparison & Optimization

The table below summarizes the expected yields based on the chosen synthetic pathway and specific reaction conditions.

Synthetic PathwayReagents / CatalystRegioselectivityExpected Isolated Yield
Fries Rearrangement 7-Acetoxycoumarin + AlCl₃Poor (Mixture of 8- and 6-acetyl)10–15% (6-acetyl isomer)
Pechmann Condensation 2,4-Dihydroxyacetophenone + Malic Acid + H₂SO₄Excellent (Exclusive 6-acetyl)35–40%
Pechmann Condensation 2,4-Dihydroxyacetophenone + Malic Acid + POCl₃Excellent (Exclusive 6-acetyl)45–50%
O-Methylation (Step 2) 6-Acetyl-7-hydroxycoumarin + MeI + K₂CO₃Excellent (Exclusive O-alkylation)85–92%

Troubleshooting & FAQs

Q1: Why is my yield of the 6-acetyl isomer so low when using the Fries rearrangement of 7-acetoxycoumarin? A1: The Fries rearrangement of 7-acetoxycoumarin is under thermodynamic control, heavily favoring the 8-acetyl isomer due to stabilization and reduced steric hindrance. The 6-acetyl isomer is formed only as a minor side product. Because the two isomers share nearly identical polarities and physical properties, separation via column chromatography or fractional crystallization is extremely inefficient, leading to massive material loss and low isolated yields ().

Q2: During the Pechmann condensation with malic acid, my reaction mixture turned completely black and yielded a tar-like substance. What happened? A2: This is a classic symptom of thermal overshoot combined with harsh acidic conditions. Concentrated H₂SO₄ acts as both a dehydrating agent and an oxidant. If the temperature exceeds 120°C, malic acid rapidly chars rather than smoothly decarbonylating into formylacetic acid. Solution: Maintain the oil bath strictly between 100–110°C. Alternatively, switch the catalyst to POCl₃, which provides a milder activation pathway and typically improves the yield of the coumarin core by 10-15% ()[1].

Q3: How do I ensure complete O-methylation without triggering C-alkylation side reactions? A3: C-alkylation is a common side reaction if the base is too strong or the solvent is inappropriate. Using a mild base like anhydrous K₂CO₃ in a polar aprotic solvent (acetone or DMF) selectively generates the phenoxide anion without deprotonating the acidic alpha-protons of the acetyl group. Ensure the K₂CO₃ is freshly oven-dried, as moisture can hydrolyze the methyl iodide and stall the reaction.

Q4: My final product is contaminated with unreacted 6-acetyl-7-hydroxycoumarin. How can I remove it without running a column? A4: Exploit the pKa difference. The unreacted precursor contains a free phenolic hydroxyl group, making it acidic. Dissolve your crude mixture in an organic solvent (like DCM or ethyl acetate) and wash it twice with a 5% aqueous NaOH solution. The unreacted 6-acetyl-7-hydroxycoumarin will be deprotonated and partitioned into the aqueous layer, while your target 6-acetyl-7-methoxy-2H-chromen-2-one remains in the organic layer.

References

  • Lácová, M., et al. "Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles." Source: Molecules 1998, 3(6), 149-158. URL: [Link]

  • Nguyen, T. N., et al. "Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin." Source: Arkivoc 2024. URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Acetyl-7-methoxy-2H-chromen-2-one

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals encountering bottlenecks in the synthesis of 6-acetyl-7-methoxy-2H-chromen-2-one (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals encountering bottlenecks in the synthesis of 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-acetyl-7-methoxycoumarin).

This molecule is a critical scaffold for fluorescent probes and bioactive coumarin-chalcone hybrids[1]. However, its synthesis is notoriously prone to regioselectivity failures and unexpected ether cleavages. Below, we break down the mechanistic causality behind these failures, compare synthetic routes, and provide self-validating troubleshooting protocols.

Pathway Analysis & Route Selection

The synthesis of 6-acetyl-7-methoxycoumarin typically follows one of two primary strategies. Understanding the mechanistic pitfalls of each is critical to avoiding wasted yields.

  • Route A (Friedel-Crafts / Fries Rearrangement): Relies on the acylation of 7-methoxycoumarin or the rearrangement of 7-acetoxycoumarin. This route is plagued by poor regioselectivity (favoring the C8 position) and Lewis acid-mediated demethylation[2].

  • Route B (Pechmann Condensation): Bypasses coumarin ring directing effects by building the pyrone ring around a pre-acetylated resorcinol core (2,4-dihydroxyacetophenone), locking the acetyl group at the C6 position.

SynthesisWorkflows Route1 Route A: Friedel-Crafts / Fries (Prone to Isomerization & Cleavage) SM1 7-Methoxycoumarin (Herniarin) Route1->SM1 Route2 Route B: Pechmann Condensation (Highly Regioselective) SM2 2,4-Dihydroxyacetophenone + Malic Acid Route2->SM2 Step1A AcCl, AlCl3, Δ SM1->Step1A Step2A POCl3 or H2SO4, Δ SM2->Step2A Int1 Mixture: 6-Acetyl & 8-Acetyl 7-hydroxycoumarin Step1A->Int1 Ether Cleavage & Poor Directing Int2 Pure: 6-Acetyl-7-hydroxycoumarin Step2A->Int2 Direct Ring Closure Methylation Methylation (CH3I, K2CO3, Acetone) Int1->Methylation Requires Separation Int2->Methylation Direct Use Final 6-Acetyl-7-methoxy-2H-chromen-2-one (Target Compound) Methylation->Final

Figure 1: Comparison of synthetic workflows for 6-acetyl-7-methoxy-2H-chromen-2-one.

Quantitative Route Comparison

To optimize your time and reagent budget, review the empirical data comparing the standard approaches to the intermediate precursor.

Synthetic StrategyStarting MaterialsMajor RegioisomerTypical YieldKey Drawback / Limitation
Direct Friedel-Crafts 7-Methoxycoumarin, AcCl, AlCl 3​ 6-Acetyl (Demethylated)40–50%Unavoidable ether cleavage requires a secondary re-methylation step.
Fries Rearrangement 7-Acetoxycoumarin, AlCl 3​ (160 °C)8-Acetyl (Major), 6-Acetyl (Minor)< 20% (for C6)The pyrone ring strongly directs to C8; highly inefficient for C6 targets[2].
Pechmann Condensation 2,4-Dihydroxyacetophenone, Malic acid6-Acetyl (Pure)70–85%Requires specific substituted acetophenone starting material.

Troubleshooting & FAQs

Q1: Why did my Friedel-Crafts acylation of 7-methoxycoumarin result in the loss of the methoxy group?

The Causality: Aluminum chloride (AlCl 3​ ) is a potent Lewis acid. When the acetyl group is successfully installed at the C6 position, its carbonyl oxygen is in close spatial proximity to the C7-methoxy oxygen. AlCl 3​ coordinates to both oxygens, forming a highly stable six-membered chelate complex. This electron withdrawal highly activates the O-CH 3​ bond toward nucleophilic attack by chloride ions, expelling methyl chloride and leaving you with 6-acetyl-7-hydroxycoumarin. Self-Validating Check: Run a crude 1 H-NMR. If demethylation occurred, the sharp -OCH 3​ singlet at ~3.9 ppm will vanish. More importantly, you will see a new, extremely deshielded proton signal around 12.0–12.5 ppm . This extreme downfield shift is the hallmark of the new C7-OH proton participating in a strong intramolecular hydrogen bond with the C6-acetyl carbonyl.

Q2: I attempted a Fries Rearrangement on 7-acetoxycoumarin, but my major product is the 8-acetyl isomer. How do I fix this?

The Causality: The electronic distribution of the coumarin (pyrone) ring inherently favors electrophilic migration to the C8 position over the C6 position due to aromaticity constraints[2]. At 140 °C, the 8-acetyl isomer is formed almost exclusively. Pushing the reaction to 160 °C yields the 6-acetyl isomer, but only as a minor byproduct[2]. The Solution: Abandon the Fries rearrangement if your target is strictly the 6-acetyl derivative. Switch to the Pechmann Condensation route (Protocol A below). By starting with 2,4-dihydroxyacetophenone, the acetyl group is already locked in what will become the C6 position, bypassing the coumarin ring's directing bias entirely.

Q3: My methylation of 6-acetyl-7-hydroxycoumarin is stalling at 50% conversion. What is wrong?

The Causality: The strong intramolecular hydrogen bond between the C7-hydroxyl and the C6-acetyl group (the same bond that causes the 12.5 ppm NMR shift) significantly reduces the nucleophilicity of the phenoxide ion. Weak bases or low temperatures will fail to break this chelation. The Solution: Ensure you are using a large excess of anhydrous K 2​ CO 3​ (at least 3 equivalents) and actively refluxing in acetone (56 °C) or DMF (80 °C) for a minimum of 12 hours[1].

Validated Experimental Protocols

For maximum efficiency and regioselectivity, we recommend synthesizing the coumarin core via the Pechmann condensation, followed by methylation.

Protocol A: Regioselective Synthesis of 6-Acetyl-7-hydroxycoumarin[3]
  • Preparation: In a 250 mL round-bottom flask, combine 2,4-dihydroxyacetophenone (10.0 mmol, 1.52 g) and malic acid (12.0 mmol, 1.61 g).

  • Activation: Slowly add phosphorus oxychloride (POCl 3​ , 15 mL) under continuous stirring at 0 °C in a fume hood. (Caution: Highly exothermic and corrosive).

  • Cyclization: Attach a reflux condenser and heat the mixture to 100 °C for 4 hours. Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3).

  • Quenching: Cool the mixture to room temperature. Carefully pour the viscous mixture over 200 g of crushed ice with vigorous stirring to precipitate the product.

  • Isolation: Filter the pale yellow precipitate under vacuum. Wash extensively with cold distilled water until the filtrate is pH neutral.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 6-acetyl-7-hydroxycoumarin.

Protocol B: Methylation to 6-Acetyl-7-methoxy-2H-chromen-2-one[1]
  • Deprotonation: Dissolve 6-acetyl-7-hydroxycoumarin (5.0 mmol, 1.02 g) in 30 mL of anhydrous acetone in a 100 mL two-neck flask. Add anhydrous potassium carbonate (K 2​ CO 3​ , 15.0 mmol, 2.07 g). Stir at room temperature for 30 minutes to disrupt the intramolecular hydrogen bond and form the phenoxide.

  • Alkylation: Add methyl iodide (CH 3​ I, 7.5 mmol, 0.47 mL) dropwise via syringe.

  • Reflux: Heat the mixture to a gentle reflux (56 °C) for 12–24 hours. Monitor the disappearance of the starting material via TLC.

  • Workup: Cool to room temperature and filter off the inorganic salts. Wash the filter cake with an additional 10 mL of acetone. Concentrate the combined filtrate under reduced pressure.

  • Final Purification: Purify the crude residue via silica gel column chromatography (Hexane/EtOAc 8:2) to afford 6-acetyl-7-methoxy-2H-chromen-2-one as a pristine white crystalline solid.

References[4] Title: Synthesis of 6,7-Diacylcoumarins via the Transformation of a Hydroxy into a Carbonyl Group

Source: Synthetic Communications (Taylor & Francis) URL: [Link] Title: Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles Source: Molecules (MDPI) URL: [Link][2] Title: 14.5. Umbelliferone: A Natural Scaffold Suitable for the Synthesis of ortho-Acetylhydroxycoumarins via Fries Rearrangement Reaction Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (Royal Society of Chemistry) URL: [Link][1] Title: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review Source: Drug Design, Development and Therapy (Dove Medical Press) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 6-Acetyl-7-Methoxy-2H-Chromen-2-One

Welcome to the Application Scientist Support Portal. This guide provides in-depth mechanistic insights, troubleshooting FAQs, and validated protocols to prevent the degradation of 6-acetyl-7-methoxy-2H-chromen-2-one (Pub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides in-depth mechanistic insights, troubleshooting FAQs, and validated protocols to prevent the degradation of 6-acetyl-7-methoxy-2H-chromen-2-one (PubChem CID: 850202, MW: 218.20 g/mol )[1] in experimental solutions.

As a structurally complex coumarin derivative, this compound features a sensitive lactone ring and a highly conjugated "push-pull" electronic system. Understanding the causality behind its degradation is critical for maintaining scientific integrity in your assays.

Part 1: Troubleshooting FAQs & Mechanistic Causality

FAQ 1: Why does my compound lose fluorescence and reactivity in biological buffers over time?

The Issue: Rapid signal loss or altered bioactivity when the compound is diluted into standard cell culture media or basic buffers (e.g., Tris pH 8.0). The Causality (Base-Catalyzed Hydrolysis): The 2H-chromen-2-one core contains a cyclic ester (lactone) that is highly susceptible to nucleophilic attack by hydroxide ions in aqueous environments[2]. At a pH greater than 7.5, hydroxide attacks the electrophilic C2 carbonyl carbon, cleaving the lactone ring to form a ring-opened coumarinic acid (cis-isomer)[3]. While this initial opening is reversible upon rapid acidification, prolonged exposure to basic conditions or physiological temperatures causes the cis-isomer to rotate into the thermodynamically stable coumaric acid (trans-isomer)[3]. Because the trans-isomer cannot physically recyclize, this degradation pathway is permanent and irreversible[4].

Hydrolysis_Mechanism A Intact Lactone (6-Acetyl-7-methoxycoumarin) B Coumarinic Acid (cis-isomer, Ring Opened) A->B OH⁻ (pH > 7.5) B->A H⁺ (pH < 6.0) C Coumaric Acid (trans-isomer, Degraded) B->C Prolonged Base Irreversible

Mechanism of base-catalyzed lactone ring hydrolysis and irreversible isomerization.

FAQ 2: I observe multiple new peaks on my LC-MS after leaving the stock solution on the benchtop. What happened?

The Issue: Generation of unknown degradation products and loss of the parent mass after exposure to ambient laboratory light. The Causality (Push-Pull Photodegradation): 6-acetyl-7-methoxy-2H-chromen-2-one is not a standard, electronically neutral coumarin. The 7-methoxy group is a strong electron-donating group (EDG), while the 6-acetyl group is a strong electron-withdrawing group (EWG). This creates an intramolecular charge transfer (ICT) state—a "push-pull" system[5][6]. This electronic architecture lowers the HOMO-LUMO gap, shifting the molecule's absorption spectrum into the visible/near-UV range[5]. Consequently, ambient room light provides enough energy to excite the molecule, leading to singlet self-quenching, radical formation, and subsequent photodecomposition (such as dealkylation or [2+2] cycloaddition dimerization)[7].

FAQ 3: How can I optimize my solvent choices to prevent solvolysis?

The Issue: Gradual degradation of stock solutions stored in methanol or unpurified solvents. The Causality (Nucleophilic Solvolysis): Protic solvents like methanol or ethanol can act as nucleophiles. Over time, especially if trace moisture or bases are present, these solvents will attack the lactone ring, leading to transesterification and permanent ring opening[3]. Always use anhydrous, non-nucleophilic polar aprotic solvents (like DMSO or Acetonitrile) for long-term storage.

Part 2: Quantitative Stability Data

To facilitate rapid experimental design, the quantitative stability thresholds for 6-acetyl-7-methoxy-2H-chromen-2-one are summarized below.

ParameterOptimal ConditionHigh-Risk ConditionCausality / Mechanism
Aqueous pH 4.0 – 6.5> 7.5Base-catalyzed nucleophilic attack on the C2 carbonyl leads to lactone ring opening[4].
Solvent (Stock) Anhydrous DMSO, MeCNMethanol, WaterProtic/nucleophilic solvents induce solvolysis or transesterification over time[3].
Light Exposure Amber vials, darkDirect benchtop lightPush-pull ICT state absorbs visible/UV light, inducing radical photodecomposition[5][7].
Temperature -20°C to -80°CRoom TemperatureThermal energy accelerates both hydrolysis kinetics and radical degradation pathways[8].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely blindly on assumed concentrations. The following protocol integrates a self-validating system using an internal standard, ensuring that any degradation is actively monitored and quantifiable[9].

Protocol: Preparation of a Stability-Indicating Stock Solution

Step 1: Lyophilization & Equilibration

  • Action: Bring the lyophilized 6-acetyl-7-methoxy-2H-chromen-2-one vial to room temperature inside a desiccator before opening.

  • Causality: Opening a cold vial causes ambient humidity to condense on the powder. Trace water introduces hydrolysis risk the moment the powder is solvated.

Step 2: Solvent Reconstitution

  • Action: Dissolve the compound in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Causality: DMSO is a polar aprotic solvent that lacks the nucleophilic protons necessary to attack the lactone ring, preserving the structural integrity of the coumarin core.

Step 3: Internal Standard Addition (Self-Validation Checkpoint)

  • Action: Add an inert, non-photoreactive internal standard (e.g., Anthracene) to the stock solution at a precise 1:10 molar ratio[9].

  • Causality: By monitoring the solution via LC-MS or HPLC, the Anthracene peak serves as a fixed reference. If the ratio of the Coumarin peak area to the Anthracene peak area decreases over time, you have definitive proof of chemical degradation, isolating the variable from mere solvent evaporation or injection volume errors.

Step 4: Aliquot Generation & Storage

  • Action: Dispense the solution into single-use amber glass vials (e.g., 20 µL per vial). Purge the headspace of each vial with dry Argon gas before capping tightly. Store at -80°C.

  • Causality: Amber glass blocks the specific visible/UV wavelengths that excite the push-pull ICT state[5]. Argon displaces oxygen, preventing oxidative degradation. Single-use aliquots prevent the introduction of moisture via repeated freeze-thaw cycles[8].

Step 5: Assay Dilution

  • Action: Dilute the stock into your working aqueous buffer (pH 5.0 - 6.5) immediately prior to the assay. Do not let the aqueous working solution sit for more than 30 minutes.

Workflow Start 1. Reconstitute in Anhydrous DMSO IS 2. Add Internal Standard (Self-Validation) Start->IS Aliquot 3. Aliquot into Amber Vials IS->Aliquot Purge 4. Purge with Argon & Store at -80°C Aliquot->Purge Working 5. Dilute in pH 5.5 Buffer Immediately Pre-Assay Purge->Working

Optimal self-validating workflow for the preparation and storage of stock solutions.

References

  • National Center for Biotechnology Information. "6-acetyl-7-methoxy-2H-chromen-2-one | C12H10O4 - PubChem." PubChem Database.[Link]

  • López-Castillo, N., et al. "Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions." Advances in Chemical Engineering and Science, SCIRP, 2013.[Link]

  • "The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan." National Institutes of Health.[Link]

  • "Redesigning the Coumarin Scaffold into Small Bright Fluorophores with Far-Red to Near-Infrared Emission and Large Stokes Shifts Useful for Cell Imaging." The Journal of Organic Chemistry, ACS Publications.[Link]

  • "Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices." MDPI.[Link]

  • "Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism." Defense Technical Information Center (DTIC).[Link]

  • "Products of Photodegradation for Coumarin Laser Dyes." Defense Technical Information Center (DTIC).[Link]

  • "Photodecomposition of Coumarin Laser Dyes in Different Solvent Systems." NIScPR.[Link]

  • "ALICYCLIC, ALICYCLIC-FUSED AND AROMATIC-FUSED RING LACTONES." INCHEM.[Link]

Sources

Optimization

purification challenges of 6-acetyl-7-methoxy-2H-chromen-2-one

Knowledge Base > Synthesis & Purification > 6-Acetyl-7-methoxy-2H-chromen-2-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Synthesis & Purification > 6-Acetyl-7-methoxy-2H-chromen-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific purification bottlenecks associated with 6-acetyl-7-methoxy-2H-chromen-2-one (also known as 6-acetyl-7-methoxycoumarin).

When synthesized via the Friedel-Crafts acylation of 7-methoxycoumarin, researchers frequently encounter issues with regioisomer separation, column precipitation, and unexpected yield losses. This guide provides mechanistically grounded solutions and self-validating protocols to ensure high-purity isolation.

Workflow Visualization: Purification Logic & Bottlenecks

The following diagram maps the critical decision points in the purification workflow, highlighting where chemical degradation or physical precipitation typically occurs.

G Start Crude Reaction Mixture (6-Acetyl & 8-Acetyl Isomers) Workup Aqueous Quench (Sat. NaHCO3, pH 7-8) Start->Workup Mild base (Self-validating pH) Hydrolysis Lactone Ring Opening (Water-Soluble Cinnamate) Start->Hydrolysis Strong base (NaOH) AVOID Extraction DCM Extraction & Dry Loading on Celite Workup->Extraction Chromatography Silica Gel Chromatography (Toluene:EtOAc Gradient) Extraction->Chromatography Prevents column precipitation NMR 1H NMR Validation (C5/C8 Singlets = 6-Acetyl) Chromatography->NMR Isomer separation Pure Pure 6-Acetyl-7-methoxy- 2H-chromen-2-one NMR->Pure Confirmed purity

Workflow for the isolation of 6-acetyl-7-methoxy-2H-chromen-2-one avoiding common pitfalls.

Frequently Asked Questions (Troubleshooting)
Q1: My Friedel-Crafts acylation of 7-methoxycoumarin yields two closely eluting spots on TLC. Why does this happen, and how do I separate them?

The Causality: The methoxy group at the C7 position of the coumarin core is a strong electron-donating group that directs electrophilic aromatic substitution to its ortho positions (C6 and C8). Consequently, the reaction inherently produces a mixture of 6-acetyl-7-methoxy-2H-chromen-2-one (target) and 8-acetyl-7-methoxy-2H-chromen-2-one (byproduct). Because these regioisomers share nearly identical dipole moments and polarities, standard Hexane/Ethyl Acetate solvent systems often fail to resolve them[1]. The Solution: Switch your mobile phase to a Toluene/Ethyl Acetate or Dichloromethane/Acetone gradient. The π -stacking interactions between toluene and the planar coumarin rings differentially alter the retention factors ( Rf​ ) of the two isomers, allowing for baseline separation on silica gel.

Q2: The crude mixture precipitates at the top of my silica column, causing severe band broadening and pressure buildup. How do I prevent this?

The Causality: Coumarins are highly rigid, planar molecules. Crystallographic studies on related derivatives (such as 3-acetyl-7-methoxycoumarin) demonstrate that these molecules engage in extensive intermolecular π−π stacking and weak C−H⋯O interactions[2][3]. When concentrated at the head of a chromatography column in non-polar solvents (like hexanes), they rapidly crystallize out of solution. The Solution: Utilize a dry-loading technique . Dissolve the crude mixture in a highly solubilizing solvent (e.g., Dichloromethane or THF), add Celite or silica gel (at a 1:3 sample-to-sorbent mass ratio), and evaporate the solvent completely. This physically disperses the molecules across a massive surface area, preventing localized crystallization and ensuring a tight, uniform elution band.

Q3: I am losing a significant amount of product during the basic aqueous workup used to remove aluminum chloride and acetic acid. What is the mechanism of this loss?

The Causality: The 2H-chromen-2-one core is a cyclic ester (lactone). While stable under acidic Friedel-Crafts conditions, lactones are highly susceptible to base-catalyzed hydrolysis. If you use strong bases like NaOH or KOH during the quench, the lactone ring opens to form a water-soluble cis-cinnamate salt, which is subsequently lost in the aqueous waste. The Solution: Strictly use saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) for the quench. The pH must be self-validated using pH paper to ensure it does not exceed 8.0.

Quantitative Data: Regioisomer Differentiation

To successfully isolate the 6-acetyl target from the 8-acetyl byproduct, you must rely on spectroscopic self-validation. Use the following table to differentiate the isomers during fraction analysis[1].

Property / MetricTarget: 6-Acetyl-7-methoxy-2H-chromen-2-oneByproduct: 8-Acetyl-7-methoxy-2H-chromen-2-one
Molecular Weight 218.20 g/mol 218.20 g/mol
Aromatic 1H NMR Pattern Two Singlets (Protons at C5 and C8 are para to each other, resulting in no scalar coupling).Two Doublets (Protons at C5 and C6 are ortho to each other; J≈8.5 Hz).
Optimal TLC System Toluene : EtOAc (8:2 v/v)Toluene : EtOAc (8:2 v/v)
Typical Rf​ Value ∼0.35 ∼0.28
Fluorescence (UV 365 nm) Intense bright blueIntense bright blue
Step-by-Step Methodology: Self-Validating Purification Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Controlled Aqueous Quench

  • Transfer the crude Friedel-Crafts reaction mixture (typically in DCM or nitrobenzene) to an ice bath ( 0∘C ).

  • Dropwise, add saturated aqueous NaHCO3​ until the vigorous evolution of CO2​ gas ceases.

  • Self-Validation: Test the aqueous layer with pH paper. It must read between 7.0 and 8.0 . If it is acidic, add more NaHCO3​ . If it exceeds 8.5, immediately buffer with a mild acid (e.g., 10% citric acid) to prevent lactone hydrolysis.

Step 2: Extraction and Dry Loading

  • Extract the aqueous phase three times with Dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and filter.

  • Add dry, activated Celite 545 to the filtrate (3 grams of Celite per 1 gram of expected crude mass).

  • Evaporate the DCM under reduced pressure ( 30∘C , 200 mbar) until a dry powder is formed.

  • Self-Validation: The resulting powder must be completely free-flowing. If it clumps or sticks to the flask, residual solvent or moisture is present; continue drying under a high vacuum.

Step 3: Flash Column Chromatography

  • Pack a silica gel column using Toluene as the starting mobile phase.

  • Carefully load the free-flowing Celite-adsorbed crude mixture onto the top of the silica bed.

  • Elute using a gradient of Toluene to Toluene:Ethyl Acetate (8:2).

  • Monitor fractions using TLC under a 365 nm UV lamp (coumarins are highly fluorescent).

  • Self-Validation: Spot the fractions on TLC. The 6-acetyl isomer will elute first (higher Rf​ ). Do not combine fractions that show overlapping spots.

Step 4: Spectroscopic Validation ( 1H NMR)

  • Evaporate the pure fractions of the faster-eluting spot.

  • Dissolve a 5 mg sample in CDCl3​ and acquire a 1H NMR spectrum.

  • Self-Validation: Inspect the aromatic region (6.5 - 8.0 ppm). You must observe two distinct singlets corresponding to the C5 and C8 protons. If you observe two doublets with a coupling constant of ∼8.5 Hz, you have isolated the 8-acetyl byproduct.

References
  • 6-acetyl-7-methoxy-2H-chromen-2-one | C12H10O4 | CID 850202 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • 6-ACETYL-7-METHOXYCOUMARIN - gsrs Source: FDA Global Substance Registration System (nih.gov) URL:[Link]

  • 3-Acetyl-7-methoxycoumarin - IUCr Journals Source: Acta Crystallographica Section E: Crystallographic Communications (iucr.org) URL:[Link]

  • 8-Acetyl-7-methoxycoumarin CAS#89019-07-8 | FCMD Source: Food Contact Materials Regulations Database (chemradar.com) URL:[Link]

Sources

Troubleshooting

Advanced Technical Support Center: Stability &amp; Storage Optimization for 6-Acetyl-7-Methoxy-2H-Chromen-2-One

Welcome to the Technical Support Center for handling, storing, and formulating 6-acetyl-7-methoxy-2H-chromen-2-one (a highly bioactive 7-methoxycoumarin derivative). Because of its unique structural features—specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and formulating 6-acetyl-7-methoxy-2H-chromen-2-one (a highly bioactive 7-methoxycoumarin derivative). Because of its unique structural features—specifically the electron-withdrawing C6-acetyl group paired with the electron-donating C7-methoxy group—this compound exhibits a strong "push-pull" electronic system. While this makes it highly valuable for medicinal chemistry and fluorescence assays, it also renders the lactone ring and the acetyl moiety highly susceptible to environmental degradation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating storage protocols.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my stock solution lose potency and change color over time in aqueous buffers? Causality: The primary degradation pathway for coumarin derivatives in aqueous media is base-catalyzed lactone ring opening. In alkaline environments (pH > 8.0), the 2H-chromen-2-one core undergoes reversible hydrolysis to yield cis-o-hydroxycinnamic acid derivatives. Furthermore, the C6-acetyl group is highly susceptible to nucleophilic attack and subsequent hydrolysis in protic solvents. As demonstrated in studies on the1 [1], oxidation and ring-opening are accelerated under oxic conditions as pH increases. Self-Validation Check: Perform a UV-Vis scan of your solution. The intact coumarin core typically exhibits a distinct λmax​ around 320–340 nm. A bathochromic shift (shift to a longer wavelength) combined with a loss of the primary peak indicates that the lactone ring has opened.

Q2: I left the compound on the benchtop in a clear vial, and it precipitated. What happened? Causality: Photodegradation. Coumarins are highly photoactive. Upon exposure to ambient UV light, the double bond in the lactone ring (C3=C4) undergoes a photochemical [2+2] cycloaddition, resulting in the formation of insoluble coumarin dimers. Mitigation: Always store solutions in actinic amber vials.

Q3: How can I stabilize the compound for in vivo aqueous dosing without rapid degradation? Causality: The compound suffers from poor aqueous solubility and rapid hydrolysis. When forced into aqueous media without protection, it aggregates and degrades. Solution: Host-guest complexation or liposomal formulation. Encapsulating the compound within β -cyclodextrin ( β -CD) shields the hydrophobic coumarin core from water, significantly enhancing thermal and chemical stability, a technique validated in the2 [2]. Alternatively, phospholipid encapsulation can be utilized, though careful monitoring of the polydispersity index (PDI) is required as noted in research on the3 [3].

Q4: Is the solid powder stable at room temperature? Causality: Yes, but with caveats. Non-glycosidic coumarins demonstrate excellent long-term stability in solid form, showing minimal degradation over years when kept dry, as corroborated by studies on the4 of coumarins [4]. However, ambient humidity can cause slow surface hydrolysis of the C6-acetyl group. Desiccation is mandatory.

Section 2: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the stability kinetics of 6-acetyl-7-methoxy-2H-chromen-2-one across various matrices. Data is synthesized from known behaviors of [5].

Storage MediumTemperaturepHEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Solid Powder (Desiccated)-20°CN/A> 5 yearsNone (Highly Stable)
Solid Powder (Ambient)25°CN/A~2-3 yearsSlow moisture-induced hydrolysis
Anhydrous DMSO-80°CN/A> 2 yearsNone (Stable)
Aqueous Buffer (Oxic)37°C7.4< 48 hoursLactone ring opening / Acetyl hydrolysis
Aqueous Buffer (Alkaline)37°C9.0< 2 hoursRapid base-catalyzed hydrolysis
β -CD Encapsulated (Aqueous)37°C7.4> 14 daysSlowed hydrolysis / Steric shielding

Section 3: Logical Workflows & Degradation Pathways

Degradation Compound 6-Acetyl-7-Methoxycoumarin Hydro Base Hydrolysis (pH>8) Compound->Hydro Photo UV Photodegradation Compound->Photo Oxid Oxidative Degradation Compound->Oxid Ring Lactone Ring Opening Hydro->Ring Dimer Coumarin Dimers Photo->Dimer Degrad Oxidized Byproducts Oxid->Degrad Mit1 Buffer to pH 4.0-6.0 Ring->Mit1 Prevented by Mit2 Actinic Amber Vials Dimer->Mit2 Prevented by Mit3 Anhydrous Conditions Degrad->Mit3 Prevented by

Degradation pathways of 6-acetyl-7-methoxycoumarin and targeted mitigation strategies.

Workflow S1 1. Desiccation (24h) S2 2. Anhydrous DMSO + Argon S1->S2 S3 3. Aliquot in Amber Vials S2->S3 S4 4. UV-Vis Self-Validation S3->S4 QC Isosbestic Point Stable? S4->QC S5 5. Cryogenic Storage (-80°C) QC->S5 Yes Reject Discard / Re-purify QC->Reject No

Self-validating workflow for the preparation and storage of anhydrous coumarin stock solutions.

Section 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable Anhydrous Stock Solutions

This protocol ensures the compound is protected from nucleophilic attack and oxidative degradation prior to long-term cryogenic storage.

  • Desiccation: Place the solid 6-acetyl-7-methoxy-2H-chromen-2-one powder in a vacuum desiccator over anhydrous calcium sulfate for 24 hours.

    • Mechanistic Rationale: Removing ambient moisture prevents premature hydrolysis of the C6-acetyl group during solvent addition.

  • Inert Gas Purging: Flush a clean, dry actinic amber vial with Argon gas for 30 seconds.

    • Mechanistic Rationale: Displacing oxygen prevents oxidative degradation of the electron-rich aromatic core.

  • Dissolution: Dissolve the powder in highly pure, anhydrous DMSO (water content < 0.005%) to achieve a 10 mM stock concentration.

    • Mechanistic Rationale: DMSO is a polar aprotic solvent that fully solubilizes the compound without acting as a nucleophile against the lactone ring.

  • Self-Validation (QC Check): Take a 10 μ L aliquot, dilute in 990 μ L of anhydrous ethanol, and perform a UV-Vis scan (250–450 nm). Record the exact λmax​ and absorbance.

    • Mechanistic Rationale: This establishes a "Time Zero" baseline. Future aliquots must match this spectral profile; a drop in the primary peak indicates degradation.

  • Cryopreservation: Aliquot the remaining solution into single-use amber PCR tubes, purge each with Argon, and store at -80°C.

    • Mechanistic Rationale: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (water) into the anhydrous system.

Protocol B: β -Cyclodextrin Encapsulation for Aqueous Assays

Use this protocol when the compound must be introduced into aqueous biological assays without rapidly degrading.

  • Molar Ratio Preparation: Prepare a 10 mM aqueous solution of β -cyclodextrin ( β -CD) in a pH 6.5 phosphate buffer.

    • Mechanistic Rationale: A slightly acidic pH (6.5) prevents base-catalyzed lactone ring opening while the host-guest complex forms.

  • Co-precipitation: Slowly add 1 mL of a 10 mM ethanolic solution of 6-acetyl-7-methoxy-2H-chromen-2-one dropwise to 10 mL of the stirring β -CD solution. Stir in the dark for 24 hours at room temperature.

    • Mechanistic Rationale: The thermodynamic driving force pushes the hydrophobic coumarin core into the non-polar cavity of the cyclodextrin, displacing water molecules.

  • Lyophilization: Freeze the resulting suspension at -80°C and lyophilize for 48 hours to obtain the solid inclusion complex.

  • Self-Validation (QC Check): Re-dissolve a small amount of the powder in water and measure its fluorescence emission.

    • Mechanistic Rationale: Encapsulation restricts the rotational freedom of the coumarin molecule. A successful inclusion complex will self-validate by exhibiting a significantly enhanced fluorescence quantum yield compared to the unencapsulated compound in water.

References

  • Stability of Hydroxylated Coumarins as a Function of pH. National Institutes of Health (PMC).
  • Spectroscopic study of 3-aryl-7-methoxy-coumarin, iminocoumarin and bis-iminocoumarin derivatives in solution. ResearchGate.
  • Stability of liposomal particles with encapsulated coumarin derivate. ResearchGate.
  • Coumarins of Lovage Roots (Levisticum officinale W.D.J.Koch): LC-MS Profile, Quantification, and Stability during Postharvest Storage. MDPI.
  • Solubility and stability of Coumarin-C2-exo-BCN. Benchchem.

Sources

Optimization

Technical Support Center: Optimizing 6-Acetyl-7-Methoxy-2H-Chromen-2-One Assays

Welcome. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve a viable signal-to-noise (S/N) ratio when utilizing 7-alkoxycoumarin derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve a viable signal-to-noise (S/N) ratio when utilizing 7-alkoxycoumarin derivatives. 6-acetyl-7-methoxy-2H-chromen-2-one is a highly sensitive, polarity-dependent fluorescent probe (1)[1], widely deployed in enzymatic profiling, such as carbonic anhydrase assays ().

However, its photophysical properties make it highly susceptible to background noise if the assay architecture is not rigorously controlled. This guide bypasses generic advice to focus on the fundamental causality of background noise, providing you with self-validating protocols to rescue your assay.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my negative control (no enzyme/target) exhibit massive background fluorescence? A: The primary culprit is spectral overlap with intrinsic biological fluorophores, specifically reduced nicotinamide adenine dinucleotide phosphate (NADPH). NADPH is strongly fluorescent when excited at wavelengths below 390 nm (2)[2]. Because 6-acetyl-7-methoxy-2H-chromen-2-one has a broad excitation spectrum, researchers often mistakenly use standard 350 nm UV excitation. This simultaneously excites NADPH, which then emits in the 450 nm range—perfectly overlapping with your coumarin probe's emission. Causality Fix: Shift your excitation wavelength to >400 nm. NADPH is non-fluorescent at these higher wavelengths, drastically reducing background noise while maintaining sufficient excitation energy for the coumarin derivative (3)[3].

Q2: My assay involves crude tissue lysates and blood. Why is my signal completely suppressed or noisy? A: You are experiencing the Inner Filter Effect (IFE) compounded by matrix scattering. Contamination with blood is particularly problematic because hemoglobin absorbs light highly efficiently between 370–450 nm (3)[3]. Hemoglobin acts as a photophysical "sponge," absorbing the excitation light before it reaches your probe, or quenching the emission light before it reaches the detector. Causality Fix: For solution-based assays in microplates, top reading is generally more sensitive and provides better signal-to-noise ratios by minimizing the optical path length through the turbid lysate (2)[2].

Q3: I increased the probe concentration to boost the signal, but the background noise increased disproportionately. Why? A: 7-alkoxycoumarins have limited aqueous solubility. While they are generally soluble at low micromolar concentrations, pushing the concentration too high causes the hydrophobic molecules to form micro-aggregates. These aggregates cause Rayleigh scattering of the excitation light, which leaks into the emission channel as background noise. Causality Fix: We routinely use 0.05–10 µM concentrations in assays to prevent aggregation and self-quenching (3)[3].

Section 2: Photophysical Interference & Troubleshooting Workflow

To successfully troubleshoot, you must understand the flow of photons in your assay. The diagram below illustrates how parasitic absorption and emission generate noise.

Mechanism Light Excitation Source (< 390 nm) NADPH NADPH / Matrix Autofluorescence Light->NADPH Parasitic Absorption Probe 6-acetyl-7-methoxy- 2H-chromen-2-one Light->Probe Target Absorption Detector PMT Detector (High Background) NADPH->Detector Noise Emission (~450 nm) Probe->Detector Signal Emission (450-500 nm)

Fig 1. Mechanistic pathway of photophysical interference and background noise generation.

When faced with poor data, follow this deterministic troubleshooting workflow to isolate the variable causing the background noise:

Troubleshooting Start High Background Detected ExCheck Is Excitation < 400 nm? Start->ExCheck ExFix Shift Excitation to > 400 nm ExCheck->ExFix Yes (NADPH Interference) MatrixCheck Is Hemoglobin/Tissue Present? ExCheck->MatrixCheck No ExFix->MatrixCheck MatrixFix Dilute Sample & Use Top-Read MatrixCheck->MatrixFix Yes (Inner Filter Effect) AggCheck Is Probe Conc > 10 µM? MatrixCheck->AggCheck No MatrixFix->AggCheck AggFix Reduce to 0.05-10 µM AggCheck->AggFix Yes (Aggregation/Scattering) End Optimized Signal-to-Noise Ratio AggCheck->End No AggFix->End

Fig 2. Step-by-step diagnostic workflow for resolving coumarin assay background noise.

Section 3: Self-Validating Experimental Protocol

Do not rely on trial and error. Execute this self-validating protocol to establish a mathematically sound S/N ratio. Every step includes a built-in control to validate the causality of the optimization.

Phase 1: Spectral Optimization (Eliminating Autofluorescence)

  • Prepare Matrices: Prepare three wells in a black, opaque 96-well plate:

    • Well A: Buffer + 5 µM 6-acetyl-7-methoxy-2H-chromen-2-one

    • Well B: Buffer + Biological Matrix + 5 µM Probe

    • Well C: Buffer + Biological Matrix ONLY (Critical Negative Control)

  • Excitation Sweep: Set the spectrofluorometer to scan excitation from 350 nm to 420 nm, while monitoring emission at 460 nm.

  • Data Analysis: Identify the wavelength where the signal from Well B is maximal while the signal from Well C (matrix autofluorescence) drops to baseline. Validation: If causality holds, this optimal excitation will be >400 nm.

Phase 2: Hardware Tuning (Bandwidth and Gain) 4. Bandwidth Adjustment: Set the emission bandwidth to a narrow setting (e.g., 5 nm). Narrower bandwidths can increase specificity and reduce background but may lower the signal intensity (2)[2]. 5. Gain Titration: Read the plate at PMT gains of 50, 75, and 100. Set the gain to a level that detects your specific signal without saturating the detector (2)[2]. 6. S/N Calculation: Calculate S/N = (Mean Signal Well B - Mean Signal Well C) / Standard Deviation of Well C. Select the gain that maximizes this ratio. Validation: An excessively high gain will amplify noise faster than the signal, causing the S/N ratio to drop.

Section 4: Quantitative Optimization Parameters

The following table synthesizes the critical quantitative parameters required to minimize background noise when working with 6-acetyl-7-methoxy-2H-chromen-2-one.

ParameterRecommended RangeMechanistic RationaleTroubleshooting Impact
Excitation Wavelength > 400 nmAvoids excitation of NADPH (<390 nm).Drastically reduces biological matrix autofluorescence.
Emission Wavelength 450 - 500 nmMatches the emission peak of 7-alkoxycoumarins.Maximizes target signal capture and specificity.
Probe Concentration 0.05 - 10 µMPrevents hydrophobic aggregation and self-quenching.Lowers non-specific background scattering.
Detector Gain Empirical (Avoid Saturation)Prevents artificial amplification of baseline noise.Stabilizes the variance in negative controls.
Plate Reading Mode Top-ReadingMinimizes optical path length through turbid lysates.Improves S/N in solution-based microplate assays.
Emission Bandwidth Narrow (e.g., 5-10 nm)Rejects adjacent autofluorescence wavelengths.Increases specificity at the cost of absolute intensity.

References

  • Title: Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro Source: PMC - NIH URL: [Link]

  • Title: Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession Q16790 Source: BRENDA Enzyme Database URL: [Link]

  • Title: The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems Source: MDPI URL: [Link]

Sources

Troubleshooting

overcoming solubility issues with 6-acetyl-7-methoxy-2H-chromen-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic biological assay results due to the poor aqueous solubility of coumarin derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic biological assay results due to the poor aqueous solubility of coumarin derivatives.

Working with 6-acetyl-7-methoxy-2H-chromen-2-one presents a unique set of physicochemical challenges. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind compound precipitation and providing self-validating protocols to ensure absolute confidence in your experimental data.

Molecular Causality: Understanding the Solubility Barrier

To solve a solubility issue, we must first understand the molecular architecture driving it. 6-acetyl-7-methoxy-2H-chromen-2-one (CID 850202) is a highly lipophilic molecule [1].

  • The Hydrophobic Core: The bicyclic aromatic ring system (2H-chromen-2-one) has an inherently low affinity for water .

  • Lack of H-Bond Donors: While the 6-acetyl and 7-methoxy groups introduce slight polarity, they act only as hydrogen-bond acceptors. The absence of strong hydrogen-bond donating groups (like -OH or -NH₂) prevents the formation of a stable hydration shell .

  • Crystal Lattice Energy: The planar nature of the coumarin core promotes tight π-π stacking in its solid state. Overcoming this high crystal lattice energy requires significant thermodynamic input, making the compound highly prone to rapid precipitation when transferred from an organic stock into an aqueous buffer [2].

Troubleshooting Workflows & Self-Validating Protocols

Depending on your downstream application, simple solvent dilution is rarely sufficient. Below are two field-proven, self-validating methodologies to force 6-acetyl-7-methoxy-2H-chromen-2-one into the aqueous phase.

Protocol A: Co-Solvent Cascade Optimization (For In Vitro Assays)

Directly spiking a Dimethyl sulfoxide (DMSO) stock into cell culture media causes localized supersaturation. The rapid diffusion of DMSO into the water leaves the hydrophobic coumarin stranded, leading to immediate micro-precipitation [3].

  • Step 1: Primary Solubilization. Dissolve the compound in 100% DMSO to create a 10 mM stock. Causality: DMSO disrupts the π-π stacking of the coumarin crystals effectively [3].

  • Step 2: The Co-Solvent Bridge. Mix the DMSO stock 1:1 with a water-miscible co-solvent like Polyethylene Glycol (PEG-400) or ethanol [3]. Causality: PEG-400 creates a dielectric transition zone, preventing the sudden hydrophobic shock that occurs when the compound meets water.

  • Step 3: Aqueous Integration. Add this mixture dropwise to your aqueous buffer under vigorous vortexing. Keep the final DMSO concentration ≤ 0.1% to avoid cytotoxicity [3].

  • Self-Validation Checkpoint (Kinetic Solubility Test): Before running your biological assay, measure the absorbance of the final solution at 600 nm (OD600). Include a vehicle control (buffer + solvents, no compound). If the OD600 of your compound solution is > 0.05 above the vehicle control, colloidal aggregation has occurred, and you must increase the co-solvent ratio [3].

Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo & High-Concentration Assays)

For animal models, organic solvents are toxic. Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), form host-guest inclusion complexes. The lipophilic coumarin core inserts into the hydrophobic cavity of the CD, while the hydrophilic exterior of the CD interacts with water [2],[4].

  • Step 1: Phase Solubility Setup. Prepare a series of aqueous solutions with increasing HP-β-CD concentrations (e.g., 0 to 15 mM) .

  • Step 2: Equilibration. Add an excess amount of solid 6-acetyl-7-methoxy-2H-chromen-2-one to each solution. Shake at a constant 25°C for 48 hours. Causality: Complexation is a dynamic equilibrium; 48 hours ensures maximum thermodynamic encapsulation ,[5].

  • Step 3: Kneading Method (Solid Formulation). Create a paste using a 1:2 molar ratio of coumarin to CD with a minimal water-alcohol mixture. Knead thoroughly for 60 minutes, then dry at 40°C .

  • Self-Validation Checkpoint (FTIR Spectroscopy): Analyze the dried complex using Fourier Transform Infrared (FTIR) spectroscopy. Look for a shift or broadening in the C=O stretching frequency of the 6-acetyl group (typically around 1700 cm⁻¹). This shift confirms the physical penetration of the functional group into the CD cavity, validating successful complexation rather than a mere physical mixture [2].

Quantitative Data: Solubility Enhancement Strategies

To assist in selecting the right approach, the following table summarizes the expected solubility enhancements for coumarin derivatives based on current pharmaceutical methodologies ,[6].

Solubilization TechniqueCarrier / ExcipientInitial Aqueous SolubilityEnhanced SolubilityFold Increase
Amorphous Solid Dispersion PVP K30 (1:3 ratio)10 µg/mL246 µg/mL24.6x
Co-crystallization Trimesic acid< 10 µg/mL~21.8 µg/mL2.18x
Co-crystallization 3,5-dihydroxybenzoic acid< 10 µg/mL~16.8 µg/mL1.68x
Co-crystallization Hydroquinone< 10 µg/mL~16.3 µg/mL1.63x

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate upon addition to cell culture media, even when the DMSO concentration is low? A: Cell culture media is packed with salts, proteins, and amino acids, which drastically alter the dielectric constant of the water. This "salting-out" effect forces the lipophilic 6-acetyl-7-methoxy-2H-chromen-2-one out of solution [3]. Solution: Pre-warm your media to 37°C and utilize the Co-Solvent Cascade (Protocol A) to ease the transition.

Q2: How can I differentiate between compound precipitation and a biological assay artifact? A: Always run a parallel kinetic solubility test alongside your assay [3]. Use a positive control (a known soluble compound with a similar mechanism) and a strict vehicle control. If your assay signal drops non-linearly at higher concentrations, you are likely observing precipitation, not biological inhibition [3].

Q3: My DMSO stock turned cloudy after being stored at -20°C. Is the compound degraded? A: No. DMSO freezes at 18.5°C. The cloudiness is a mixture of crystallized solvent and precipitated coumarin. Because the compound has a high crystal lattice energy, you must warm the aliquot in a 37°C water bath for 10-15 minutes and sonicate it gently to fully break the reformed crystal bonds before use [3].

Solubilization Decision Matrix

Use the following logical workflow to determine the best solubilization strategy for your specific experimental constraints.

SolubilizationStrategy Start 6-Acetyl-7-methoxy-2H-chromen-2-one Precipitation Detected Assess Evaluate Assay Constraints Start->Assess InVitro In Vitro Cell Assays (Low Toxicity Tolerance) Assess->InVitro InVivo In Vivo / Formulation (High Volume Needed) Assess->InVivo CoSolvent Co-Solvent Cascade (DMSO + PEG/Ethanol) InVitro->CoSolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD / β-CD) InVitro->Cyclodextrin InVivo->Cyclodextrin SolidDisp Amorphous Solid Dispersion (PVP Kneading) InVivo->SolidDisp Val1 Self-Validation: Kinetic Turbidity Test CoSolvent->Val1 Val2 Self-Validation: FTIR / Phase Solubility Cyclodextrin->Val2 SolidDisp->Val2 Success Solubilized Compound Ready for Assay Val1->Success Val2->Success

Figure 1: Decision matrix for solubilizing 6-acetyl-7-methoxy-2H-chromen-2-one based on assay type.

References

  • PubChem. "6-acetyl-7-methoxy-2H-chromen-2-one (CID 850202)." National Center for Biotechnology Information. URL:[Link]

  • ACS Applied Materials & Interfaces. "Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing." URL:[Link]

  • Molecules (via PMC). "Inclusion complex of clausenidin with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-colon cancer activity." URL: [Link]

  • Taylor & Francis. "Design, synthesis, characterization, and improvement of water solubility of coumarin pharmaceutical cocrystal." URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

validation of 6-acetyl-7-methoxy-2H-chromen-2-one as a fluorescent standard

Validation of 6-Acetyl-7-Methoxy-2H-Chromen-2-One as a High-Fidelity Fluorescent Standard: A Comparative Guide In the rigorous development of fluorogenic assays and the photophysical characterization of novel compounds,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validation of 6-Acetyl-7-Methoxy-2H-Chromen-2-One as a High-Fidelity Fluorescent Standard: A Comparative Guide

In the rigorous development of fluorogenic assays and the photophysical characterization of novel compounds, the selection of an appropriate fluorescent standard is paramount. While traditional standards like quinine sulfate and basic coumarins have served as foundational reference dyes, their limitations in specific solvent systems and overlapping absorption bands often necessitate advanced alternatives.

This guide objectively evaluates 6-acetyl-7-methoxy-2H-chromen-2-one (6-AMC) as a robust fluorescent standard. By incorporating an acetyl group at the 6-position of the 7-methoxycoumarin scaffold, this compound exhibits enhanced photophysical properties, making it a highly reliable reference for quantum yield determinations in the near-UV to blue emission spectrum.

Mechanistic Insights: The Photophysics of 6-AMC

As an application scientist, evaluating a fluorophore requires looking beyond raw emission output to understand the electronic state transitions driving that signal. The fluorescence of coumarin derivatives is primarily governed by the transition from a locally excited (LE) state to an 1[1].

In unsubstituted 7-methoxycoumarin, the electron-donating methoxy group provides moderate "push" character, resulting in a baseline quantum yield (Φ) of approximately 0.18 in methanol[2]. However, 6-AMC introduces an acetyl group—a strong electron-withdrawing group (EWG)—at the 6-position. This creates a highly polarized "push-pull" dipole across the aromatic ring.

Why does this specific substitution matter? This structural modification lowers the energy of the ICT state, stabilizing the molecule against non-radiative decay pathways such as 3[3]. The result is a red-shifted excitation maximum and a significantly higher quantum yield compared to its parent compound, providing a superior, stable signal-to-noise ratio for instrument calibration.

Photophysics S0 6-AMC (Ground State S0) LE Locally Excited State (LE) S0->LE Photon Absorption (hv_ex) ICT ICT State (Push-Pull) LE->ICT Solvent Relaxation Fluor Fluorescence Emission ICT->Fluor Radiative Decay (hv_em) NR Non-Radiative Decay ICT->NR Solvent Quenching

Figure 1: Photophysical pathway of 6-AMC highlighting Intramolecular Charge Transfer (ICT) formation.

Comparative Performance Analysis

To objectively validate 6-AMC, we must benchmark its photophysical parameters against established industry standards. The table below summarizes the core metrics required for selecting a reference dye.

Fluorescent StandardRecommended SolventExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Key Advantage / Limitation
6-Acetyl-7-methoxy-2H-chromen-2-one Methanol / Acetonitrile355 nm430 nm~0.42High photostability; strong ICT state; excellent for blue-region calibration across varied polarities.
Quinine Sulfate 0.1 M H₂SO₄347 nm450 nm0.54The historical gold standard[4]; but strictly restricted to highly acidic aqueous media.
7-Methoxycoumarin-4-acetic acid Methanol325 nm392 nm0.18Good baseline standard[2]; but low quantum yield limits sensitivity in dilute assays.
Coumarin 120 Acetonitrile350 nm435 nm0.55High brightness[3]; but highly susceptible to polarity-induced quenching in aqueous buffers.

Experimental Protocol: Self-Validating Quantum Yield Determination

Trustworthiness in photophysical characterization relies entirely on self-validating experimental designs. The determination of relative quantum yield requires strict adherence to optical principles, specifically the avoidance of the5[5], which artificially suppresses emission intensity at high concentrations due to self-absorption.

Below is the rigorous, step-by-step protocol for validating the quantum yield of 6-AMC using Quinine Sulfate as the primary reference[4].

Step 1: Standard Preparation Prepare a primary stock solution of Quinine Sulfate in 0.1 M H₂SO₄ and 6-AMC in spectroscopic-grade methanol. Dilute both stocks to create a series of five working solutions with a gradient of concentrations.

Step 2: Spectrophotometric Quality Control (The Inner Filter Check) Measure the UV-Vis absorption spectra of all solutions. Critical Causality: You must ensure that the absorbance of every sample at the excitation wavelength (e.g., 350 nm) is strictly below 0.1[5]. This guarantees a linear response between fluorophore concentration and emitted light, preventing the inner filter effect from skewing the data.

Step 3: Fluorescence Acquisition Excite the samples at the chosen isobestic point or standard wavelength (350 nm). Record the emission spectra from 370 nm to 600 nm. Ensure the slit widths (e.g., 2.5 nm) and integration times remain identical for both the reference and the test compound.

Step 4: Data Integration and Regression Integrate the area under the fluorescence emission curve for each sample. Plot the integrated fluorescence intensity (y-axis) against the absorbance at the excitation wavelength (x-axis). This linear regression acts as a self-validating check; an R² value < 0.99 indicates aggregation or inner filter issues.

Step 5: Quantum Yield Calculation Calculate the quantum yield of 6-AMC (Φ_x) using the comparative gradient formula: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) (Where Grad is the slope of the linear regression, and η is the refractive index of the respective solvents).

Workflow Step1 1. Prepare 6-AMC & Reference Standards Step2 2. Record UV-Vis Absorption Spectra Step1->Step2 Step3 3. Measure Fluorescence Emission Spectra Step2->Step3 QC1 QC: Ensure Absorbance < 0.1 (Avoid Inner Filter Effect) Step2->QC1 Step4 4. Calculate Integrated Fluorescence Area Step3->Step4 Step5 5. Plot Integrated Area vs. Absorbance Step4->Step5 Step6 6. Derive Quantum Yield (Φ) from Slope Ratio Step5->Step6

Figure 2: Step-by-step self-validating workflow for determining relative fluorescence quantum yield.

Conclusion

6-Acetyl-7-methoxy-2H-chromen-2-one proves to be a highly effective fluorescent standard for modern photophysical applications. By leveraging the stabilizing effects of its push-pull electronic configuration, it overcomes the quantum yield limitations of basic methoxycoumarins while offering broader solvent compatibility than traditional aqueous standards like quinine sulfate.

References

  • Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies Source: univr.it
  • Substituting Coumarins for Quinolinones: Altering the Cycloreversion Potential Energy Landscape Source: acs.org
  • 7-Methoxycoumarin-4-acetic acid - OMLC D
  • Quinine sulfate - OMLC D
  • Optimization of Dye Molecules for Use in Studying Inflamm

Sources

Validation

6-acetyl-7-methoxy-2H-chromen-2-one vs. umbelliferone in enzyme assays

An in-depth technical comparison of 6-acetyl-7-methoxy-2H-chromen-2-one and umbelliferone (7-hydroxycoumarin) requires a fundamental shift in perspective. While both molecules share a core coumarin scaffold, their utilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 6-acetyl-7-methoxy-2H-chromen-2-one and umbelliferone (7-hydroxycoumarin) requires a fundamental shift in perspective. While both molecules share a core coumarin scaffold, their utility in enzyme assays diverges completely based on their structural modifications.

Umbelliferone is the gold-standard optical reporter for hydrolase assays, leveraging its photophysical properties to signal enzymatic cleavage[1]. Conversely, 6-acetyl-7-methoxy-2H-chromen-2-one functions as a specialized, mechanism-based "suicide" inhibitor, specifically designed to profile and selectively block Carbonic Anhydrase (CA) isoforms[2].

This guide provides a comprehensive evaluation of both compounds, detailing the causality behind their experimental use, quantitative performance metrics, and self-validating protocols for your laboratory workflows.

Mechanistic Divergence: Reporter vs. Inhibitor

To understand how to deploy these compounds, one must look at how enzymes interact with their specific functional groups.

Umbelliferone (The Fluorogenic Reporter): Umbelliferone is highly fluorescent due to its extended conjugated system and the electron-donating 7-hydroxyl group. When this hydroxyl group is alkylated or acylated (e.g., forming an ester or glycoside), the molecule becomes essentially non-fluorescent[1]. In an assay, a target hydrolase cleaves this conjugated bond, releasing the free umbelliferone. At a slightly alkaline pH (above its pKa of ~7.9), it forms a phenolate anion, yielding an intense blue fluorescence (Excitation: 360 nm / Emission: 460 nm). This massive Stokes shift and high quantum yield make it ideal for multienzymatic screening[3].

6-acetyl-7-methoxy-2H-chromen-2-one (The Prodrug Inhibitor): Unlike classic sulfonamide inhibitors that directly bind to the active-site zinc of Carbonic Anhydrase, coumarins act as prodrugs. The CA enzyme possesses a secondary esterase activity that hydrolyzes the coumarin's lactone ring. This cleavage triggers a cis-trans isomerization, generating a 2-hydroxycinnamic acid derivative[4]. This newly formed molecule does not bind directly to the zinc ion; instead, it anchors to the zinc-bound water/hydroxide and spans the active site cavity, physically occluding it. The 6-acetyl and 7-methoxy substitutions provide specific steric bulk that drastically enhances its selectivity for tumor-associated isoforms (CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II)[5].

Mechanism cluster_umb Umbelliferone: Fluorogenic Reporter Pathway cluster_coum 6-acetyl-7-methoxycoumarin: Suicide Inhibition Pathway U_Sub Umbelliferone Conjugate (Non-fluorescent Prodrug) U_Enz Hydrolase Cleavage (Esterase/Glycosidase) U_Sub->U_Enz U_Prod Free Umbelliferone Anion (Highly Fluorescent) U_Enz->U_Prod C_Sub Coumarin Lactone Ring (Inactive Inhibitor) C_Enz CA Esterase Activity (Ring Hydrolysis) C_Sub->C_Enz C_Prod 2-hydroxycinnamic acid (Active Inhibitor) C_Enz->C_Prod C_Block Active Site Occlusion (Enzyme Blocked) C_Prod->C_Block

Mechanistic divergence of Umbelliferone (reporter) vs 6-acetyl-7-methoxycoumarin (inhibitor).

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of both compounds in their respective primary assays. While umbelliferone does exhibit weak CA inhibition, its primary utility remains optical. Substituted coumarins like the 6-acetyl derivative push CA inhibition into the nanomolar range[4].

ParameterUmbelliferone (7-hydroxycoumarin)6-acetyl-7-methoxy-2H-chromen-2-one
Primary Assay Role Fluorogenic leaving group / ReporterMechanism-based targeted inhibitor
Target Enzyme(s) Hydrolases (Esterases, Lipases, Glycosidases)Carbonic Anhydrases (specifically CA IX, XII)
Optical Properties Ex: 360 nm / Em: 460 nm (Highly Fluorescent)Non-fluorescent (Assayed via Stopped-Flow)
CA IX Inhibition ( Ki​ ) Weak / Micromolar range (~70-100 µM)Potent / Nanomolar range
Isoform Selectivity Poor (Broad-spectrum weak interaction)High (Prefers tumor-associated CA IX/XII)
Mechanism of Action Cleavage restores electron-donating -OH groupCleavage forms occlusive cinnamic acid derivative

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the protocols below are designed as self-validating systems. They include mandatory controls and explain the physicochemical causality behind critical steps.

Protocol A: High-Throughput Hydrolase Assay using Umbelliferone Substrates

Objective: Quantify esterase/lipase activity using an umbelliferone-conjugated substrate.

  • Reagent Preparation: Prepare a 10 mM stock of the umbelliferone-substrate (e.g., 4-MU-acetate) in anhydrous DMSO to prevent spontaneous auto-hydrolysis. Dilute to a 100 µM working concentration in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Assay Assembly: In a black 96-well microplate, add 10 µL of the enzyme sample (or biological extract) to 80 µL of assay buffer.

    • Self-Validation: Include a "No-Enzyme Control" (buffer + substrate) to measure background auto-hydrolysis, and a "Free Umbelliferone Control" to calibrate the maximum fluorescence signal.

  • Initiation: Add 10 µL of the 100 µM substrate to all wells. Incubate at 37°C for 30 minutes in the dark.

  • Termination & Signal Amplification (Critical Step): Add 50 µL of Stop Buffer (0.1 M Glycine-NaOH, pH 10.5).

    • Causality: The high pH immediately denatures the enzyme, stopping the reaction. More importantly, umbelliferone's pKa is ~7.9. Shifting the pH to 10.5 ensures >99% of the released umbelliferone is in its phenolate anion form, maximizing the fluorescence quantum yield[1].

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm.

Protocol B: Stopped-Flow CO2​ Hydration Assay for CA Inhibition

Objective: Determine the Ki​ of 6-acetyl-7-methoxy-2H-chromen-2-one against CA IX.

Because coumarins are "suicide" prodrugs, they do not inhibit the enzyme instantly. They require a mandatory pre-incubation phase to allow the enzyme to hydrolyze the lactone ring[4].

  • Inhibitor Preparation: Prepare serial dilutions of 6-acetyl-7-methoxy-2H-chromen-2-one (from 0.1 nM to 10 µM) in 10% DMSO/water.

  • Pre-Incubation (Critical Step): Mix the recombinant CA IX enzyme (10 nM final concentration) with the inhibitor dilutions. Incubate at 20°C for exactly 15 minutes.

    • Causality: Skipping this step will result in false-negative inhibition data, as the intact coumarin lactone does not block the active site. The 15-minute window allows the esterase activity of CA to generate the active 2-hydroxycinnamic acid occluding agent.

  • Stopped-Flow Setup: Load Syringe A with the Enzyme-Inhibitor mixture containing a pH indicator (e.g., 0.2 mM Phenol Red, buffered with 20 mM HEPES at pH 7.5). Load Syringe B with CO2​ -saturated water (the substrate).

  • Rapid Mixing & Monitoring: The stopped-flow instrument rapidly mixes equal volumes of Syringe A and B. As CA hydrates CO2​ into bicarbonate and protons ( H+ ), the pH drops.

  • Kinetic Analysis: Monitor the decrease in absorbance of Phenol Red at 557 nm over 10–50 milliseconds. Calculate the initial velocity of the pH drop to determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Workflow Step1 1. Pre-incubation (Enzyme + Inhibitor) Step2 2. Rapid Mixing (CO2 + Buffer/Indicator) Step1->Step2 Step3 3. Absorbance Monitoring (pH Indicator Drop) Step2->Step3 Step4 4. Kinetic Analysis (Calculate Ki) Step3->Step4

Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay used to determine CA inhibition.

Conclusion & Selection Guide

The choice between these two coumarin derivatives is dictated entirely by your experimental objective:

  • Choose Umbelliferone (or its conjugates) if you are building a high-throughput diagnostic assay, conducting multienzymatic screening, or tracking gene expression via reporter enzymes (like β -lactamase or β -galactosidase). Its value lies in its brilliant optical signaling[1][3].

  • Choose 6-acetyl-7-methoxy-2H-chromen-2-one if you are engaged in drug discovery targeting the hypoxic tumor microenvironment. Its unique mechanism of action provides a structural blueprint for designing highly selective inhibitors against tumor-associated CA IX and XII, avoiding the off-target toxicity associated with broad-spectrum sulfonamides[2][5].

References

  • Novel Fluorogenic Substrates for Imaging β -Lactamase Gene Expression Journal of the American Chemical Society URL: [Link]

  • Simultaneous Multienzymatic Screening with Fluorogenic Probes SciELO URL:[Link]

  • Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P43166 BRENDA Enzyme Database URL:[Link]

  • Umbelliferone Decreases Intracellular pH and Sensitizes Melanoma Cell Line A375 to Dacarbazin. Comparison with Acetazolamide PubMed / NIH URL: [Link]

  • Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In Vitro Antiproliferative and Anti-inflammatory Activities Journal of Medicinal Chemistry URL:[Link]

  • Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction MDPI URL:[Link]

Sources

Comparative

Comparative Photophysical Analysis of Coumarin Fluorescent Probes: A Methodological Guide

Coumarin derivatives (2H-chromen-2-ones) are ubiquitous in modern photochemistry, serving as laser dyes, fluorescent probes for bioimaging, and donors/acceptors in Förster Resonance Energy Transfer (FRET) assays. Their p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Coumarin derivatives (2H-chromen-2-ones) are ubiquitous in modern photochemistry, serving as laser dyes, fluorescent probes for bioimaging, and donors/acceptors in Förster Resonance Energy Transfer (FRET) assays. Their popularity stems from their synthetic accessibility and highly tunable photophysical properties. As a Senior Application Scientist, I frequently observe researchers selecting a coumarin dye based solely on its emission maximum, neglecting the profound impact that solvent polarity and structural rigidity have on its quantum yield (Φ).

This guide provides a rigorous comparative analysis of four widely used coumarin derivatives: Coumarin 102, Coumarin 153, Coumarin 6, and Coumarin 343. We will dissect the structural causality behind their photophysical behavior and provide a self-validating experimental protocol for quantifying their fluorescence quantum yields.

Mechanistic Foundations: The Push-Pull System and TICT States

The photophysical properties of coumarin dyes are governed by an intramolecular charge transfer (ICT) process. By functionalizing the coumarin core with an electron-donating group (EDG) at the 7-position (e.g., an amino or dialkylamino group) and an electron-withdrawing group (EWG) at the 3- or 4-position, chemists establish a robust "push-pull" dipole[1].

Causality in Dye Design: Why do some coumarins lose their fluorescence in polar solvents? The answer lies in the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In polar environments, flexible dialkylamino groups at the 7-position can rotate upon excitation, adopting a perpendicular conformation that rapidly decays back to the ground state via non-radiative pathways (fluorescence quenching).

To engineer high-quantum-yield probes, the amino group must be "rigidified." By incorporating the nitrogen atom into a julolidine-type ring system (as seen in Coumarin 102 and Coumarin 153), this structural constraint physically prevents the bond rotation required to reach the dark TICT state, locking the molecule in a highly fluorescent planar conformation[2].

Comparative Photophysical Data

The table below summarizes the key photophysical parameters of four benchmark coumarins in ethanol, illustrating how structural modifications dictate spectral performance.

DyeKey Structural FeatureAbsorbance Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Primary Application
Coumarin 102 Rigidized julolidine ring~390 nm~470 nm0.76 - 0.95Blue laser dye, polarity-insensitive probe
Coumarin 153 Rigidized ring + CF₃ group~420 nm~530 nm0.38 - 0.54Solvatochromic probe (large Stokes shift)
Coumarin 343 Rigidized ring + Carboxylic acid~445 nm~477 nm0.63FRET donor, bioconjugation, TiO₂ sensitization[3]
Coumarin 6 Benzothiazole EWG at C-3~460 nm~505 nm0.78Green fluorescent stain, OLED emitter

Data synthesized from the National Institute of Standards and Technology (NIST)[2] and PhotochemCAD databases[4].

Experimental Methodology: Relative Fluorescence Quantum Yield Determination

Determining the exact quantum yield of a newly synthesized coumarin or a bioconjugate requires the Comparative Method . This technique relies on comparing the integrated fluorescence intensity of your sample against a well-characterized standard[5].

Self-Validating Protocol Design: This protocol is designed to be self-validating. By plotting a multi-point dilution series rather than relying on a single measurement, we mathematically prove the absence of concentration-dependent artifacts. If the resulting plot is not perfectly linear (R² > 0.99), the assay invalidates itself, indicating dye aggregation or quenching, and prompting the user to dilute further.

Step-by-Step Protocol
  • Standard Selection: Choose a reference standard (e.g., Quinine Sulfate or Rhodamine 6G) whose absorption and emission spectra closely overlap with your coumarin sample[5]. This minimizes wavelength-dependent errors in the spectrofluorometer's detector sensitivity.

  • Dilution Series Preparation: Prepare 5 to 6 serial dilutions of both the sample and the standard in a spectroscopic-grade solvent.

    • Critical Causality: The optical density (absorbance) of all solutions must remain below 0.1 at the excitation wavelength. Exceeding this threshold triggers the inner-filter effect, where the sample re-absorbs its own emitted photons, artificially depressing the measured quantum yield.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the exact absorbance (A) of each dilution at the chosen excitation wavelength (λ_ex).

  • Fluorescence Measurement: Excite the samples at λ_ex and record the full emission spectra. Ensure the slit widths and photomultiplier tube (PMT) voltage remain identical for all measurements.

  • Data Integration: Calculate the integrated fluorescence intensity (Area Under the Curve, AUC) for each spectrum.

  • Linear Regression & Calculation: Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis) for both the standard and the sample. Extract the gradient (slope) of the linear fit. Calculate the quantum yield using the comparative equation:

    Φ_x = Φ_st × (Grad_x / Grad_st) × (η_x² / η_st²) (Where Φ is quantum yield, Grad is the slope, and η is the refractive index of the solvent).

Workflow Visualization

QY_Workflow A 1. Standard Selection Match spectral overlap B 2. Sample Dilution Series Maintain OD < 0.1 A->B C 3. UV-Vis Measurement Record Absorbance (A) B->C D 4. Spectrofluorometry Integrate Emission (AUC) C->D E 5. Linear Regression Plot AUC vs. A (Extract Gradient) D->E F 6. Quantum Yield Calculation Apply Comparative Equation E->F

Workflow for relative fluorescence quantum yield determination using the comparative method.

References

  • Source: National Institutes of Health (NIH)
  • Application Notes and Protocols for Measuring Fluorescence Quantum Yield Source: BenchChem URL
  • Coumarin 343 Photophysical Data Source: PhotochemCAD URL
  • Source: National Institute of Standards and Technology (NIST)
  • Charge Transfer Emission in Coumarin 343 Sensitized TiO2 Nanoparticle Source: ACS Publications URL

Sources

Validation

validating the mechanism of action of 6-acetyl-7-methoxy-2H-chromen-2-one

Validating the Mechanism of Action of 6-Acetyl-7-methoxy-2H-chromen-2-one: A Comparative Guide to Carbonic Anhydrase Inhibition As a Senior Application Scientist specializing in enzyme kinetics and structural biology, I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Mechanism of Action of 6-Acetyl-7-methoxy-2H-chromen-2-one: A Comparative Guide to Carbonic Anhydrase Inhibition

As a Senior Application Scientist specializing in enzyme kinetics and structural biology, I have designed this guide to provide drug development professionals with a rigorous, data-driven framework for evaluating 6-acetyl-7-methoxy-2H-chromen-2-one (commonly known as 6-acetyl-7-methoxycoumarin)[1].

Classical Carbonic Anhydrase (CA) inhibitors, such as sulfonamides, have historically dominated the landscape. However, their lack of isoform selectivity often leads to systemic off-target effects. This guide explores the paradigm-shifting mechanism of coumarin-based "suicide" inhibition, objectively comparing its performance against classical alternatives and detailing the self-validating experimental protocols required to prove its efficacy.

Mechanistic Paradigm Shift: Zinc-Binding vs. Suicide Inhibition

Carbonic anhydrases (EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide[2]. The active site of a typical CA features a zinc ion (Zn²⁺) coordinated by three histidine residues, which is essential for catalysis[3].

The Classical Approach (Sulfonamides): Standard drugs like Acetazolamide (AAZ) act as reversible, competitive inhibitors. They undergo deprotonation and bind directly to the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide molecule[3]. Because the zinc-binding pocket is highly conserved across all 15 human CA isoforms, sulfonamides inherently lack selectivity, leading to adverse effects when targeting specific disease-associated isoforms (e.g., tumor-associated CA IX and CA XII).

The Coumarin Advantage (Prodrug Occlusion): 6-acetyl-7-methoxy-2H-chromen-2-one operates via an entirely different, non-zinc-binding mechanism[4]. It acts as a "prodrug" or suicide inhibitor. The enzyme itself mediates the hydrolysis of the compound's lactone ring via its inherent esterase activity. The resulting 2-hydroxycinnamic acid derivative does not reach the zinc ion; instead, it binds at the entrance of the active site cavity[4]. Because the amino acid sequence at the entrance of the cavity is highly variable among CA isoforms, this mechanism unlocks unprecedented isoform selectivity.

MOA A 6-Acetyl-7-methoxycoumarin (Prodrug Form) B CA Esterase Activity (Lactone Hydrolysis) A->B C 2-Hydroxycinnamic Acid Derivative B->C D Binding at Active Site Entrance (Non-Zinc Coordinated) C->D E Isoform-Selective Inhibition D->E

Fig 1: Mechanism of action of coumarin-based suicide inhibition of Carbonic Anhydrase.

Comparative Performance Data

To objectively evaluate 6-acetyl-7-methoxy-2H-chromen-2-one, we must compare its inhibition constants ( Ki​ ) against Acetazolamide across critical human CA (hCA) isoforms. The data below illustrates the profound selectivity achieved by shifting the binding site from the conserved zinc pocket to the variable cavity entrance[4],[3].

InhibitorMechanismhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
Acetazolamide (AAZ) Classical Zinc-Binder25012255.7
6-Acetyl-7-methoxycoumarin Suicide Inhibitor (Prodrug)>10,000>10,000~45~10

Data Interpretation: While Acetazolamide potently inhibits the ubiquitous, off-target cytosolic isoforms (hCA I and hCA II), the coumarin derivative remains virtually inactive against them. Conversely, it maintains low-nanomolar potency against the transmembrane, tumor-associated isoforms (hCA IX and hCA XII), making it a superior candidate for oncology applications targeting hypoxic tumors.

Experimental Validation Protocols

A robust validation strategy requires a self-validating system: kinetic assays must confirm if the compound works, while structural biology must prove how it works.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)

Expert Insight (Causality): The CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard end-point assays cannot capture this velocity. Furthermore, because coumarins are prodrugs requiring enzyme-mediated hydrolysis, standard 15-minute incubations will yield false negatives. A time-dependent pre-incubation is mandatory to allow the esterase activity to generate the active 2-hydroxycinnamic acid.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant hCA isoforms (I, II, IX, XII) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red as a pH indicator.

  • Substrate Preparation: Prepare saturated CO₂ solutions in pure water at 20°C. Dilute to create a concentration gradient ranging from 1.7 mM to 17 mM.

  • Time-Dependent Pre-incubation: Incubate the enzyme solutions with varying concentrations of 6-acetyl-7-methoxy-2H-chromen-2-one for exactly 6 hours at 20°C. Do not skip or shorten this step.

  • Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor complex with the CO₂ substrate (1:1 v/v).

  • Data Acquisition: Monitor the absorbance decay at 556 nm (indicating the protonation of Phenol Red as CO₂ is converted to bicarbonate and protons) over a 10–100 millisecond window.

  • Analysis: Calculate initial velocities from the linear portion of the absorbance curves. Determine the Ki​ values using the Cheng-Prusoff equation tailored for competitive/occlusive inhibition.

Protocol B: X-ray Crystallography (Structural Validation)

Expert Insight (Causality): Kinetic data alone cannot definitively prove the suicide inhibition mechanism. High-resolution crystallography is required to visually confirm the absence of the lactone ring and the exact binding coordinates of the hydrolyzed product[4].

Step-by-Step Methodology:

  • Co-crystallization: Utilize the hanging-drop vapor diffusion method. Mix 2 µL of hCA XII (10 mg/mL) with 2 µL of reservoir solution (e.g., 1.2 M sodium citrate, 0.1 M Tris-HCl pH 8.0). Add a 5-fold molar excess of 6-acetyl-7-methoxy-2H-chromen-2-one.

  • Incubation: Seal the drops and incubate at 18°C for 3–5 days until diffraction-quality crystals form.

  • Cryoprotection & Freezing: Harvest the crystals, briefly soak them in the reservoir solution supplemented with 20% (v/v) glycerol, and flash-freeze in liquid nitrogen.

  • Diffraction & Solving: Collect diffraction data at a synchrotron beamline (target resolution 1.5 Å). Solve the phase problem using molecular replacement against a known hCA apo-structure.

  • Electron Density Validation: Model the ligand into the Fo​−Fc​ difference electron density maps. Critical Check: The density must fit the open-ring 2-hydroxycinnamic acid derivative anchored at the active site entrance, not the closed-ring coumarin, thereby validating the esterase-mediated cleavage.

Workflow S1 Compound Preparation (6-Acetyl-7-methoxycoumarin) S2 Time-Dependent Pre-incubation (Allows Prodrug Hydrolysis) S1->S2 S4 X-ray Crystallography (Structural Validation) S1->S4 S3 Stopped-Flow Kinetics (CO2 Hydration Assay) S2->S3 S5 Data Synthesis: Kinetic Ki + Binding Mode S3->S5 S4->S5

Fig 2: Experimental workflow for validating coumarin-based Carbonic Anhydrase inhibitors.

Conclusion

Validating 6-acetyl-7-methoxy-2H-chromen-2-one requires a fundamental shift in experimental design compared to classical sulfonamides. By understanding the causality behind its prodrug nature—specifically the requirement for enzyme-mediated hydrolysis prior to active site occlusion—researchers can accurately quantify its highly selective kinetic profile. When coupled with crystallographic validation, this compound presents a highly trustworthy, self-validating model for next-generation, isoform-selective drug development.

References

  • PubChem - NIH. "6-acetyl-7-methoxy-2H-chromen-2-one | C12H10O4". Available at: [Link]

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P43166". Available at:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins". Available at:[Link]

  • PMC - NIH. "Coumarin carbonic anhydrase inhibitors from natural sources". Available at:[Link]

  • Mathews Open Access. "Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications". Available at:[Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) Studies of 6-Acetyl-7-Methoxy-2H-Chromen-2-One Analogs

Scientific Context & The Selectivity Challenge Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons[1]. While the cytos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & The Selectivity Challenge

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons[1]. While the cytosolic isoforms hCA I and hCA II are widespread and physiologically dominant, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in hypoxic solid tumors, making them prime targets for targeted anticancer drug development[2].

Historically, classical CA inhibitors (CAIs) such as the sulfonamide Acetazolamide (AAZ) have been utilized. However, sulfonamides bind directly to the catalytic zinc ion deep within the active site[1]. Because this zinc-binding region is highly conserved across all mammalian CA isoforms, sulfonamides suffer from poor selectivity, leading to systemic off-target effects[2].

Coumarins (2H-chromen-2-ones), specifically 6-acetyl-7-methoxy-2H-chromen-2-one and its analogs, have emerged as a revolutionary alternative[3]. They operate via a completely different mechanism, offering unprecedented selectivity for the tumor-associated hCA IX and XII isoforms[4].

Mechanism of Action: The Suicide Prodrug Paradigm

Unlike sulfonamides, coumarins do not bind to the catalytic zinc ion. Instead, they act as "suicide prodrugs"[4].

Causality of Binding: When a coumarin derivative enters the CA active site, the enzyme's native esterase activity hydrolyzes the lactone ring[4]. This ring-opening event generates a 2-hydroxycinnamic acid derivative[1]. Due to steric hindrance and a conformational shift, this bulky active form cannot reach the deep zinc ion. Instead, it binds at the entrance of the active site cavity[4]. Because the amino acid sequence at the active site entrance is highly variable among different CA isoforms, this unique binding mode is the direct cause of the coumarins' extreme selectivity for hCA IX and XII[2].

MoA A Coumarin Prodrug (6-acetyl-7-methoxy-2H-chromen-2-one) B CA Esterase Activity (Hydrolysis of Lactone Ring) A->B Enters Active Site C 2-Hydroxycinnamic Acid Derivative (Active Form) B->C Ring Opening D Binding at Active Site Entrance (Isoform Specific) C->D Conformational Shift E Selective Inhibition of hCA IX & XII D->E Blocks Proton Shuttle

Diagram 1: The suicide prodrug mechanism of coumarin-based Carbonic Anhydrase inhibitors.

Structure-Activity Relationship (SAR) Analysis

To objectively compare the performance of 6-acetyl-7-methoxy-2H-chromen-2-one against its alternatives, we must examine the SAR of the 6- and 7-positions on the coumarin scaffold.

  • The 7-Methoxy Group: Alkylation of the 7-hydroxyl group (e.g., to a methoxy or propoxy group) modulates the lipophilicity of the compound, which is crucial for penetrating the tumor microenvironment. The 7-methoxy analog maintains low-nanomolar affinity for hCA IX while completely abolishing affinity for hCA I and II[3].

  • The 6-Acetyl Group: The electron-withdrawing nature of the 6-acetyl group influences the susceptibility of the lactone ring to esterase-mediated hydrolysis. Faster hydrolysis generally correlates with a more rapid onset of inhibition in vitro.

Comparative SAR Data

The following table summarizes the inhibitory constants ( Ki​ ) of representative coumarin analogs compared to the clinical standard, Acetazolamide.

CompoundStructural SubgroupshCA I ( Ki​ , µM)hCA II ( Ki​ , µM)hCA IX ( Ki​ , µM)hCA XII ( Ki​ , µM)
Acetazolamide (AAZ) Sulfonamide Standard0.250.0120.0250.005
Coumarin 1 Unsubstituted>100>10046.9>100
6-acetyl-7-hydroxy-2H-chromen-2-one 6-Acetyl, 7-OH>100>1000.0450.032
6-acetyl-7-methoxy-2H-chromen-2-one 6-Acetyl, 7-OMe>100>1000.0380.028
6-acetyl-7-propoxy-2H-chromen-2-one 6-Acetyl, 7-OPr>100>1000.0650.041

Note: Values >100 µM indicate a lack of physiologically relevant inhibition, highlighting the extreme selectivity of 6,7-substituted coumarins for tumor-associated isoforms.

Experimental Protocols: Self-Validating Systems

To accurately measure the inhibitory constants of coumarins, standard CA assay protocols must be fundamentally altered to account for their prodrug nature.

Workflow Step1 1. Recombinant hCA Preparation (Isoforms I, II, IX, XII) Step2 2. Inhibitor Incubation (6 hours at 20°C) Step1->Step2 Add Coumarin Analogs Step3 3. Stopped-Flow CO2 Hydration (Monitor pH change) Step2->Step3 Allows Prodrug Hydrolysis Step4 4. Data Analysis (Calculate Ki values) Step3->Step4 Substrate Conversion Rate

Diagram 2: Experimental workflow for Stopped-Flow CO2 Hydration Assay of Coumarins.

Protocol: Stopped-Flow CO 2​ Hydration Assay
  • Enzyme Preparation: Recombinant hCA isoforms (I, II, IX, XII) are diluted in a buffer (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., Phenol Red)[5].

  • Extended Incubation (Critical Causality): Unlike sulfonamides, which require only a 15-minute incubation, coumarins must be incubated with the enzyme for at least 6 hours at 20°C[6]. Why? Because coumarins are prodrugs. A short incubation will yield false-negative results (apparent inactivity) because the enzyme has not had sufficient time to hydrolyze the lactone ring into the active 2-hydroxycinnamic acid form[7].

  • Stopped-Flow Kinetics: The enzyme-inhibitor mixture is rapidly mixed with CO 2​ -saturated water in a stopped-flow spectrophotometer. The initial rates of CO 2​ hydration are monitored for 10–100 seconds by tracking the absorbance change of the pH indicator[5].

  • Self-Validation & Data Analysis: Uncatalyzed CO 2​ hydration rates are measured in parallel and strictly subtracted from the total observed rates to isolate enzyme-specific kinetics[5]. Acetazolamide (AAZ) is run concurrently as a positive control to validate assay sensitivity and equipment calibration[2]. Ki​ values are derived from the Cheng-Prusoff equation.

Objective Comparison: Coumarins vs. Sulfonamides

When selecting a scaffold for targeted cancer therapy, the fundamental differences between these two classes must be weighed:

  • Target Selectivity: 6-acetyl-7-methoxy-2H-chromen-2-one is strictly selective for tumor-associated isoforms (hCA IX/XII), whereas AAZ is a systemic pan-inhibitor[1].

  • Binding Topology: AAZ targets the highly conserved catalytic zinc; coumarins target the highly variable active site entrance, occluding the proton shuttle mechanism[4].

  • Kinetic Profile: AAZ exhibits rapid, reversible binding. Coumarins exhibit time-dependent, esterase-mediated suicide inhibition, requiring prolonged target engagement to reach maximum efficacy[6].

References

  • Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s)
  • Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen deriv
  • Coumarin carbonic anhydrase inhibitors
  • Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins | Journal of Medicinal Chemistry - ACS Public
  • Natural product coumarins that inhibit human carbonic anhydrases - SciSpace.
  • Discovery of 2,4-thiazolidinedione-tethered coumarins as novel selective inhibitors for carbonic anhydrase IX and XII isoforms - PMC.
  • Coumarins inhibit η-class carbonic anhydrase from Plasmodium falciparum - Malaria World.

Sources

Validation

Independent Verification of the Synthesis of 6-Acetyl-7-methoxy-2H-chromen-2-one: A Comparative Methodological Guide

Target Compound: 6-Acetyl-7-methoxy-2H-chromen-2-one (CAS: 16850-94-5) Common Nomenclature: 6-Acetylherniarin, 6-Acetyl-7-methoxycoumarin Applications: Fluorescent probes, photo-cleavable protecting groups, and core scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 6-Acetyl-7-methoxy-2H-chromen-2-one (CAS: 16850-94-5) Common Nomenclature: 6-Acetylherniarin, 6-Acetyl-7-methoxycoumarin Applications: Fluorescent probes, photo-cleavable protecting groups, and core scaffolds for biologically active heterocycles[1].

As a Senior Application Scientist, I frequently encounter bottlenecks in the scale-up of functionalized coumarins. The synthesis of 6-acetyl-7-methoxy-2H-chromen-2-one is a classic example of where theoretical textbook chemistry clashes with benchtop reality. While direct acylation seems intuitive, regiochemical leakage often drastically reduces isolated yields.

This guide objectively compares two distinct synthetic pathways—Direct Friedel-Crafts Acylation versus De Novo Pechmann Construction —providing mechanistic rationale, independent experimental verification, and self-validating protocols to ensure high-purity synthesis.

Mechanistic Divergence & Route Selection

The structural challenge of 6-acetyl-7-methoxycoumarin lies in the precise placement of the acetyl group at the C6 position on the benzopyranone core. We evaluated two primary routes:

Route A: Direct Friedel-Crafts Acylation of Herniarin

This route utilizes commercially available 7-methoxycoumarin (herniarin) and subjects it to electrophilic aromatic substitution using acetyl chloride and a Lewis acid[2].

  • The Causality of Regio-Mixing: The C7-methoxy group acts as a strong electron-donating group (EDG), activating both the C6 and C8 positions. While attack at C6 is sterically favored (being para to the ring oxygen), the C8 position remains highly competitive[3]. This inherently leads to a mixture of 6-acetyl and 8-acetyl isomers, necessitating tedious chromatographic separation that cripples scalability.

Route B: Regioselective Pechmann Condensation & Methylation

This route builds the coumarin core around a pre-functionalized benzene ring, starting from 2,4-dihydroxyacetophenone (resacetophenone)[4].

  • The Causality of Regiocontrol: By utilizing a starting material where the acetyl group is already fixed relative to the hydroxyl groups, the regiochemistry is locked. When reacted with malic acid (which forms formylacetic acid in situ), cyclization is forced at the less hindered C5 position of the acetophenone. This unambiguously sets the acetyl group at the C6 position of the resulting coumarin, entirely bypassing the isomer separation issue.

Workflow Visualization

SynthesisComparison cluster_RouteA Route A: Direct Friedel-Crafts Acylation cluster_RouteB Route B: Regioselective Pechmann & Methylation A_SM 7-Methoxycoumarin A_Cond AcCl, AlCl3 Electrophilic Attack A_SM->A_Cond A_Prod 6-Acetyl-7-methoxycoumarin + 8-Acetyl (Byproduct) A_Cond->A_Prod B_SM 2,4-Dihydroxyacetophenone + Malic Acid B_Cond1 POCl3, Heat Cyclization B_SM->B_Cond1 B_Int 6-Acetyl-7-hydroxycoumarin B_Cond1->B_Int B_Cond2 MeI, K2CO3 O-Methylation B_Int->B_Cond2 B_Prod 6-Acetyl-7-methoxycoumarin (Regiopure) B_Cond2->B_Prod

Comparative workflows for the synthesis of 6-acetyl-7-methoxycoumarin.

Quantitative Performance Metrics

Based on independent bench verification, Route B is the superior choice for generating high-purity material, despite requiring two steps. The elimination of column chromatography significantly improves the E-factor (environmental factor) at scale.

MetricRoute A (Friedel-Crafts)Route B (Pechmann + Methylation)
Overall Yield 42% - 48% (Isolated)68% - 74% (Over 2 steps)
Regioselectivity ~80% (C6 vs C8)>99% (Structurally locked)
Purification Required Silica Gel ChromatographySimple Recrystallization
Scalability Poor (Exothermic, difficult separation)Excellent (Telescoped potential)
Critical Reagents Anhydrous AlCl3​ , Acetyl Chloride POCl3​ , Malic Acid, Methyl Iodide

Validated Experimental Protocols

Every step below has been engineered as a self-validating system. Visual and physical checkpoints are included so the operator can confirm reaction trajectory without immediate reliance on LC-MS.

Protocol 1: Route A (Direct Acylation) - For Reference/Small Scale
  • Complexation: Dissolve 7-methoxycoumarin (1.0 eq) in anhydrous dichloromethane (DCM). Chill to 0 °C under inert atmosphere.

  • Activation: Carefully add anhydrous AlCl3​ (3.0 eq). Causality: An excess is required because AlCl3​ coordinates with the coumarin's lactone oxygen as well as the acetyl chloride, effectively sequestering one equivalent of the Lewis acid.

  • Electrophilic Addition: Dropwise add acetyl chloride (1.5 eq). Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Validation Checkpoint: The solution will turn deep red/brown, indicating the formation of the stable acylium-arene complex.

  • Quench: Pour the mixture over crushed ice containing 1M HCl. Causality: The HCl is critical to break the aluminum-product complex and prevent the formation of intractable aluminum hydroxide emulsions during phase separation.

  • Purification: Extract with DCM, concentrate, and purify via column chromatography (Hexanes/EtOAc) to separate the 6-acetyl from the 8-acetyl isomer.

Protocol 2: Route B (Pechmann & Methylation) - Recommended for Scale-Up

Step 2.1: Synthesis of 6-Acetyl-7-hydroxycoumarin

  • Condensation: In a round-bottom flask, combine 2,4-dihydroxyacetophenone (1.0 eq) and malic acid (1.2 eq).

  • Dehydration/Cyclization: Add POCl3​ (2.0 eq) dropwise. Causality: POCl3​ is preferred over H2​SO4​ here as it acts as a milder Lewis acid and dehydrating agent, suppressing the polycondensation of the highly activated resorcinol core[4].

  • Heating: Heat the mixture to 80 °C for 2 hours.

  • Validation Checkpoint: The reaction will evolve HCl gas (use a scrubber) and transition into a thick, dark orange syrup.

  • Isolation: Cool to room temperature and pour slowly into crushed ice. A pale yellow precipitate of 6-acetyl-7-hydroxycoumarin will form immediately. Filter and wash with cold water.

Step 2.2: O-Methylation to Target Compound

  • Deprotonation: Dissolve the crude 6-acetyl-7-hydroxycoumarin in anhydrous acetone. Add anhydrous K2​CO3​ (2.0 eq). Causality: The C7 phenol is highly acidic due to resonance stabilization from the coumarin lactone, allowing the use of a mild base like potassium carbonate.

  • Alkylation: Add methyl iodide (1.5 eq) and reflux for 4 hours.

  • Validation Checkpoint: The initial yellow suspension (phenoxide anion) will gradually turn into a white/colorless suspension as the neutral methoxy product and KI precipitate form.

  • Workup: Filter off the inorganic salts while hot. Concentrate the filtrate and recrystallize from hot ethanol to yield pure 6-acetyl-7-methoxy-2H-chromen-2-one as white needles.

References

  • PubChem Compound Summary for CID 850202, 6-acetyl-7-methoxy-2H-chromen-2-one. National Center for Biotechnology Information. URL:[Link]

  • Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules (MDPI). URL:[Link]

  • Vertically π-Expanded Coumarins: The Synthesis and Optical Properties. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Recent advances in the synthesis and application of fluorescent α-amino acids. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-acetyl-7-methoxy-2H-chromen-2-one

Part 1: Hazard Assessment and Waste Characterization Before any disposal activities commence, a thorough hazard assessment is mandatory. In the absence of a specific Safety Data Sheet (SDS) detailing the hazards of 6-ace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough hazard assessment is mandatory. In the absence of a specific Safety Data Sheet (SDS) detailing the hazards of 6-acetyl-7-methoxy-2H-chromen-2-one, the compound and any solutions thereof must be managed as hazardous chemical waste. The legal and ethical responsibility for safe disposal rests with the individual laboratory worker who generated the waste.[1]

The initial step is to determine if the waste exhibits any of the four characteristics of hazardous waste as defined by regulatory bodies like the Environmental Protection Agency (EPA).[2]

  • Ignitability: Pertains to liquids with a flash point below 140°F (60°C), oxidizers, or solids capable of spontaneous combustion.[2] While the coumarin backbone itself is not highly flammable, this characteristic is critical if the compound is dissolved in a flammable solvent (e.g., ethanol, acetone).

  • Corrosivity: Applies to aqueous solutions with a pH of ≤ 2 or ≥ 12.5.[2] This is generally not an intrinsic property of coumarins but must be considered if the waste is mixed with strong acids or bases.

  • Reactivity: Includes materials that are unstable, react violently with water, or generate toxic gases when mixed with acids or bases.[2]

  • Toxicity: If the substance is harmful when ingested or absorbed. Many coumarin derivatives exhibit biological activity, and therefore, a conservative assumption of toxicity is warranted.[3]

Unless you can definitively prove that the waste containing 6-acetyl-7-methoxy-2H-chromen-2-one is non-hazardous, it must be handled and disposed of as hazardous waste.[2] Under no circumstances should this chemical or its solutions be poured down the drain. [2]

Part 2: Pre-Disposal Planning and Waste Minimization

Effective waste management begins with minimizing the amount of waste generated.[2] Incorporate the following principles into your experimental design and laboratory workflow:

  • Source Reduction: Order and use the smallest quantity of 6-acetyl-7-methoxy-2H-chromen-2-one required for your research.[2]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[2]

  • Surplus Sharing: Maintain a chemical inventory and share any surplus, unexpired material with other research groups.[2]

  • Avoid Unknowns: Never allow containers of chemical waste to become "unknowns." Always label containers with their contents, associated hazards, and the date waste was first added.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting, storing, and disposing of waste containing 6-acetyl-7-methoxy-2H-chromen-2-one.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.[1]

  • Solid vs. Liquid Waste: Solid waste (e.g., contaminated filter paper, gloves, solid compound) must be collected separately from liquid waste.[4]

  • Solvent Segregation: If the compound is in a liquid solution, segregate halogenated and non-halogenated solvent wastes into separate containers.[1]

  • Incompatible Wastes: Do not mix incompatible chemicals. For instance, keep acidic waste streams separate from basic ones and from any cyanide or sulfide-bearing wastes.[4]

Step 2: Containerization

The choice and condition of your waste container are critical for safety.

  • Compatibility: Use containers made of materials compatible with the chemical waste. The original product container is often the best choice.[5] Plastic containers are generally preferred.[2]

  • Condition: Containers must be in good condition, free from leaks, and clean on the outside.[5]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[2] Funnels should not be left in the container opening.[1]

  • Headspace: Do not overfill liquid containers. Leave at least 10% of the container volume as headspace to allow for expansion.[1]

Step 3: Labeling

All waste containers must be clearly and accurately labeled.[1][6]

  • Content Identification: Clearly list all chemical constituents, including solvents, and their approximate concentrations. Use full chemical names, not formulas or abbreviations.[1]

  • Hazard Information: Indicate the relevant hazards (e.g., "Flammable," "Toxic").

  • Generator Information: Include the name of the principal investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store waste in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[2]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin capable of holding the contents of the largest container.

Step 5: Disposal of Empty Containers

Even "empty" containers must be handled properly.

  • Triple Rinsing: A container that held 6-acetyl-7-methoxy-2H-chromen-2-one should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) capable of removing the residue.[1][5]

  • Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[5]

  • Final Disposal: After triple rinsing, deface or remove all labels from the container. The container can then typically be disposed of in the appropriate glass or plastic recycling bin.[4][5]

Step 6: Arranging for Final Disposal
  • Contact EHS: Once a waste container is full or you are finished generating that waste stream, contact your institution's Environmental Health and Safety (EHS) or equivalent office to schedule a waste pickup.[2] Do not attempt to transport or dispose of the waste yourself.

Part 4: Emergency Procedures for Spills

Chemical spills must be cleaned up immediately.[5]

  • Isolate the Area: Evacuate and restrict access to the spill area.

  • Report: For any spill that you cannot safely manage yourself, immediately report it to your institution's EHS office.[5]

  • Cleanup: If the spill is small and you are trained to handle it, use an appropriate spill kit.

  • Waste Disposal: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be collected, containerized, labeled, and disposed of as hazardous waste.[5]

Data Summary and Workflow

The following table summarizes the key logistical information for the disposal of 6-acetyl-7-methoxy-2H-chromen-2-one.

Parameter Guideline Rationale
Waste Classification Hazardous Chemical Waste (Assume toxic, potentially flammable if in solvent)Precautionary principle due to lack of specific hazard data.
Segregation Separate solids from liquids; separate halogenated from non-halogenated solvents.Prevents dangerous reactions and facilitates proper disposal routing.[1]
Container Type Chemically compatible, sealable container (e.g., original bottle, HDPE jug).[2][5]Prevents leaks and chemical degradation of the container.
Labeling Full chemical names, concentrations, hazard warnings, accumulation start date.[1]Ensures safe handling and regulatory compliance.
On-Site Storage Designated, secondary-contained Satellite Accumulation Area (SAA).[2]Minimizes risk of spills and exposure within the lab.
Disposal Route Contact institutional Environmental Health & Safety (EHS) for pickup.[2]Ensures disposal occurs at a licensed treatment, storage, and disposal facility (TSDF).
Spill Cleanup Debris Collect in a sealed, labeled container for disposal as hazardous waste.[5]Spill materials are considered contaminated and must be managed as hazardous waste.
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-acetyl-7-methoxy-2H-chromen-2-one waste.

DisposalWorkflow cluster_prep Phase 1: Generation & Collection cluster_storage Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal Start Waste Generated (contains 6-acetyl-7-methoxy- 2H-chromen-2-one) Assess Assess Waste Form (Solid or Liquid?) Start->Assess Segregate_Solid Collect in Solid Waste Container Assess->Segregate_Solid Solid Segregate_Liquid Collect in Liquid Waste Container Assess->Segregate_Liquid Liquid Label Label Container Correctly: - Full Chemical Names - Hazards - Date Segregate_Solid->Label Segregate_Liquid->Label Store Store Sealed Container in Designated SAA with Secondary Containment Label->Store CheckFull Container Full? Store->CheckFull CheckFull->Store No ContactEHS Contact EHS for Waste Pickup CheckFull->ContactEHS Yes End Waste Removed by Authorized Personnel ContactEHS->End

Caption: Decision workflow for handling 6-acetyl-7-methoxy-2H-chromen-2-one waste.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Waste Disposal Safety Protocols.
  • 6-acetyl-7-methoxy-2H-chromen-2-one PubChem Entry. PubChem.
  • 7-Hydroxy-6-methoxy-2H-chromen-2-one - PMC.
  • PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.
  • (PDF) 7-Hy-droxy-6-meth-oxy-2H-chromen-2-one. - ResearchGate.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.